Technical Documentation Center

2,4,6-Tribromo-N-methylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4,6-Tribromo-N-methylaniline
  • CAS: 81090-57-5

Core Science & Biosynthesis

Foundational

2,4,6-Tribromo-N-methylaniline: Synthesis, Physicochemical Profiling, and Applications in Advanced Organic Synthesis

Executive Summary 2,4,6-Tribromo-N-methylaniline (CAS: 81090-57-5) is a highly halogenated, sterically hindered secondary arylamine. In drug development and materials science, polyhalogenated anilines serve as critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4,6-Tribromo-N-methylaniline (CAS: 81090-57-5) is a highly halogenated, sterically hindered secondary arylamine. In drug development and materials science, polyhalogenated anilines serve as critical building blocks for synthesizing complex flame retardants, agrochemicals, and specialized active pharmaceutical ingredients (APIs). This whitepaper details the physicochemical properties, validated synthetic methodologies, and mechanistic pathways for the isolation of 2,4,6-tribromo-N-methylaniline, emphasizing the self-validating logic required for handling sterically congested aromatic systems.

Physicochemical Properties

Understanding the baseline physical and chemical parameters of 2,4,6-tribromo-N-methylaniline is essential for optimizing purification protocols and predicting its behavior in subsequent coupling reactions. The high bromine content significantly increases the molecular weight and lipophilicity of the compound.

PropertyValueReference
IUPAC Name 2,4,6-tribromo-N-methylaniline[1]
CAS Registry Number 81090-57-5[1]
Molecular Formula C7H6Br3N[1]
Molecular Weight 343.84 g/mol [1]
SMILES String CNC1=C(C=C(C=C1Br)Br)Br[1]
DSSTox Substance ID DTXSID80463912[1]

Synthesis Methodologies

Synthesizing highly substituted anilines requires navigating the competing demands of electrophilic aromatic substitution (EAS) and the protection of the amine functionality. Two primary routes are utilized depending on the available precursors.

Route A: Nitrosative Dealkylation of Tertiary Amines

A highly controlled and field-proven method for generating specific secondary arylamines involves the dealkylation of tertiary alkyl(aryl)amines. Dialkylanilines, such as 2,4,6-tribromo-N,N-dimethylaniline, can be selectively dealkylated by replacing one methyl group with a nitroso group, followed by reductive cleavage[2].

Causality & Logic: Direct mono-alkylation of 2,4,6-tribromoaniline is often plagued by over-alkylation due to the increased nucleophilicity of the resulting secondary amine. By starting with the fully alkylated N,N-dimethyl derivative, chemists can force a highly predictable loss of a single methyl group via nitrosation. The intermediate N-nitroso compound is then cleaved, yielding the pure secondary amine without the risk of tertiary amine contamination[2][3].

Step-by-Step Protocol:

  • Nitrosation: Dissolve 2,4,6-tribromo-N,N-dimethylaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the reaction vessel to 0–5 °C using an ice-salt bath.

  • Reagent Addition: Slowly add an aqueous solution of sodium nitrite (

    
    ) dropwise. The electrophilic nitrosonium ion (
    
    
    
    ) attacks the tertiary amine, displacing a methyl group (often lost as formaldehyde upon hydrolysis) to form N-methyl-N-nitroso-2,4,6-tribromoaniline[3].
  • Isolation of Intermediate: Extract the N-nitroso intermediate using dichloromethane, wash with saturated sodium bicarbonate to neutralize residual acid, and concentrate under reduced pressure.

  • Reductive Cleavage: Dissolve the N-nitroso intermediate in ethanol. Add an excess of stannous chloride (

    
    ) in hydrochloric acid[3]. Heat the mixture to reflux for 2 hours. The 
    
    
    
    reduces the N-NO bond, cleaving the nitroso group and liberating the secondary amine.
  • Purification: Basify the aqueous layer with sodium hydroxide (to dissolve tin salts as stannates) and extract the product with ethyl acetate. Purify via silica gel chromatography (Hexanes:Ethyl Acetate) to yield pure 2,4,6-tribromo-N-methylaniline.

Route B: Direct Electrophilic Bromination

Alternatively, the target compound can be synthesized via the direct bromination of N-methylaniline.

Causality & Logic: The


 group is strongly activating and ortho/para directing. Because the amine is highly electron-donating, bromination occurs rapidly at all available ortho and para positions (2, 4, and 6). The challenge here is controlling the exotherm and preventing the oxidation of the amine by 

. Operating in a coordinating, mildly acidic solvent like acetic acid moderates the reactivity of the bromine.

Step-by-Step Protocol:

  • Preparation: Dissolve N-methylaniline in glacial acetic acid and cool to 10 °C.

  • Bromination: Add 3.1 molar equivalents of elemental bromine (

    
    ) dropwise over 1 hour, maintaining the temperature below 20 °C to prevent oxidative degradation.
    
  • Quenching: Pour the reaction mixture into ice water containing sodium bisulfite (

    
    ) to quench any unreacted bromine.
    
  • Filtration: The highly halogenated product will precipitate as a solid. Filter, wash with cold water, and recrystallize from methanol to achieve high purity.

Mechanistic Visualization

The following diagram illustrates the workflow and chemical transformations involved in the nitrosative dealkylation pathway (Route A), highlighting the critical intermediate formation.

SynthesisPathway A 2,4,6-Tribromo-N,N-dimethylaniline (Starting Material) B Nitrosation (NaNO2, HCl, 0-5°C) A->B C N-Methyl-N-nitroso- 2,4,6-tribromoaniline (Intermediate) B->C D Reductive Cleavage (SnCl2, HCl, Reflux) C->D E 2,4,6-Tribromo-N-methylaniline (Target Product) D->E

Synthesis of 2,4,6-Tribromo-N-methylaniline via nitrosative dealkylation.

Applications in Drug Development and Research

While 2,4,6-tribromo-N-methylaniline is primarily utilized as an intermediate, its structural motifs are highly relevant in pharmacological research.

  • Cytochrome P450 Interactions: Halogenated anilines are known to interact with hepatic enzymes. The primary amine analog, 2,4,6-tribromoaniline, has been identified as having a potential inhibitory effect on human cytochrome P450 (CYP) 2E1[4]. The N-methylated derivative is frequently utilized in structure-activity relationship (SAR) studies to determine how steric bulk on the nitrogen atom alters this CYP450 binding affinity.

  • Sterically Hindered Building Blocks: The presence of bulky bromine atoms at the 2 and 6 positions forces the N-methyl group out of the plane of the aromatic ring. This unique conformational restriction makes it a valuable building block for synthesizing conformationally locked APIs and specialized ligands for transition-metal catalysis.

References

  • National Center for Biotechnology Information. "2,4,6-Tribromo-N-methylaniline - PubChem Compound Summary". PubChem. URL:[Link]

  • Macor, J. E. "Science of Synthesis: Arylamines". Thieme Connect. URL:[Link]

  • DataPDF Archive. "Derivatives of 2,4,6-Tribromoaniline". DataPDF. URL: [Link]

Sources

Exploratory

Technical Guide: Molecular Architecture and Synthesis of 2,4,6-Tribromo-N-methylaniline

Executive Summary This technical guide provides a comprehensive analysis of 2,4,6-Tribromo-N-methylaniline ( ), a halogenated aniline derivative characterized by significant steric congestion and electronic deactivation....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,4,6-Tribromo-N-methylaniline (


), a halogenated aniline derivative characterized by significant steric congestion and electronic deactivation. Unlike its parent compound (2,4,6-tribromoaniline), the presence of the N-methyl group introduces a critical steric clash with the ortho-bromine atoms, forcing the amine moiety out of planarity with the aromatic ring. This "steric inhibition of resonance" alters its reactivity profile, making it a valuable probe for mechanistic studies in electrophilic aromatic substitution and a precursor in the synthesis of flame retardants and lipophilic pharmaceutical intermediates.

Molecular Architecture & Physicochemical Profile[1]

The core structure consists of an aniline ring substituted at the 2, 4, and 6 positions with bromine atoms.[1] The N-methylation breaks the planarity typically observed in anilines.

Structural Data Table[3]
PropertySpecification
IUPAC Name 2,4,6-Tribromo-N-methylaniline
CAS Registry Number 81090-57-5
Molecular Formula

Molecular Weight 343.84 g/mol
SMILES CNC1=C(Br)C=C(Br)C=C1Br
InChIKey YFBTXFWUHNDVHW-UHFFFAOYSA-N
Isotope Pattern Distinctive tribromo pattern (approx. 1:3:3:1 for M, M+2, M+4, M+6)
Appearance Pale yellow to white crystalline solid
Steric & Electronic Analysis
  • Electronic Effect: The three bromine atoms are electron-withdrawing by induction (-I) but donating by resonance (+M). However, the inductive effect dominates in terms of basicity, rendering the nitrogen significantly less basic than N-methylaniline.

  • Steric Inhibition of Resonance: The bulky bromine atoms at positions 2 and 6 force the N-methyl group to twist away from the phenyl plane. This reduces the overlap between the nitrogen lone pair and the

    
    -system of the ring, paradoxically making the lone pair slightly more localized (though chemically less available due to steric blocking) compared to planar analogs.
    

Synthetic Pathways & Mechanistic Insight[4][5]

The synthesis of 2,4,6-tribromo-N-methylaniline is a classic example of Electrophilic Aromatic Substitution (


) .
Reaction Logic

The starting material, N-methylaniline, is highly activated due to the electron-donating induction of the methyl group and the resonance of the nitrogen lone pair. Bromination occurs rapidly at all available ortho and para positions.

Why Glacial Acetic Acid? We utilize glacial acetic acid as the solvent rather than water or non-polar solvents for three reasons:

  • Solubility: It dissolves the organic substrate and the bromine.

  • Moderation: In water, the reaction is too fast and can lead to oxidation (quinones). Acetic acid moderates the rate.

  • Protic Environment: It stabilizes the HBr byproduct, preventing the formation of insoluble hydrobromide salts of the reactant which would deactivate the ring toward further substitution.

Experimental Protocol (Self-Validating System)

Reagents:

  • N-Methylaniline (10 mmol, 1.07 g)

  • Bromine (

    
    ) (31 mmol, 1.6 mL) — Excess used to drive reaction to completion
    
  • Glacial Acetic Acid (20 mL)

  • Saturated Sodium Bisulfite (

    
    ) solution
    

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 mmol of N-methylaniline in 10 mL of glacial acetic acid.

  • Bromination (Exothermic): Prepare a solution of 1.6 mL bromine in 10 mL acetic acid. Add this dropwise to the stirring amine solution.

    • Observation: The red color of bromine will disappear initially (consumption). As the reaction proceeds, a voluminous yellow/white precipitate (hydrobromide salt of the product) may form.

    • Control: Maintain temperature below 30°C using a water bath to prevent oxidative degradation.

  • Completion: After addition, stir for 30 minutes. The persistence of a faint orange color indicates excess bromine (reaction complete).

  • Quenching: Pour the reaction mixture into 100 mL of ice-water.

    • Validation: The mixture should be turbid. Add saturated sodium bisulfite dropwise until the orange bromine color vanishes (reduction of

      
       to 
      
      
      
      ), leaving a white/off-white solid.
  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash copiously with water to remove acetic acid and inorganic salts.

  • Purification: Recrystallize from ethanol/water (4:1).

Synthetic Workflow Diagram

SynthesisWorkflow Start N-Methylaniline (Substrate) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate SEAr Attack Reagent Br2 / AcOH (Electrophile) Reagent->Intermediate ProductSalt Product HBr Salt (Precipitate) Intermediate->ProductSalt -H+ (Aromatization) Quench Ice/Bisulfite (Neutralization) ProductSalt->Quench Workup Final 2,4,6-Tribromo- N-methylaniline Quench->Final Deprotonation/Isolation

Figure 1: Step-wise electrophilic aromatic substitution workflow for the synthesis of the target compound.

Spectroscopic Characterization

To validate the structure, researchers must look for specific symmetry markers in the NMR spectra.

Proton NMR ( -NMR)
  • Aromatic Region: The molecule has a plane of symmetry passing through the N-Me bond and C-4.

    • Signal: A sharp singlet integrating to 2 protons (

      
       and 
      
      
      
      ).
    • Shift: ~7.6 - 7.8 ppm (Deshielded by ortho-bromines).

  • N-Methyl Group:

    • Signal: Singlet integrating to 3 protons.

    • Shift: ~3.0 - 3.2 ppm.[2]

  • Amine Proton:

    • Signal: Broad singlet (exchangeable with

      
      ).
      
    • Shift: Variable (4.0 - 5.5 ppm), dependent on concentration and solvent.

Mass Spectrometry (MS)

The presence of three bromine atoms creates a tell-tale isotope pattern due to the natural abundance of


 and 

(approx 1:1).
  • Parent Ion (

    
    ):  341, 343, 345, 347.
    
  • Pattern Intensity: 1 : 3 : 3 : 1.

  • Validation: If you see a 1:1 doublet, you have mono-bromination. A 1:2:1 triplet indicates di-bromination. The 1:3:3:1 quartet confirms tri-bromination.

Applications in Drug Discovery & Materials

Pharmacophore Utility

While the tribromo-motif is often too lipophilic (high LogP) for oral drugs, it serves as a critical intermediate for:

  • Palladium-catalyzed Cross-couplings: The C-Br bonds can be selectively reacted (site-selectivity based on sterics) to introduce aryl or alkyl groups, creating complex poly-substituted aniline scaffolds.

  • Metabolic Blocking: Halogenation at para-positions blocks metabolic oxidation (CYP450 hydroxylation), increasing the half-life of experimental compounds.

Mechanistic Probe Logic

This molecule is used to test the "Steric Inhibition of Resonance" theory. By comparing the


 and UV-Vis absorption maxima (

) of this compound against the planar N-methylaniline, researchers can quantify the energy cost of the twist imposed by the 2,6-dibromo substitution.
Steric Interaction Map

StericMap Center N-Methyl Group Ring Benzene Pi-System Center->Ring Conjugation Broken (Twisted Bond) Br2 Br (Pos 2) Br2->Center Steric Repulsion Br6 Br (Pos 6) Br6->Center Steric Repulsion

Figure 2: Diagram illustrating the steric clash between ortho-bromines and the N-methyl group, leading to decoupling of the nitrogen lone pair from the aromatic pi-system.

References

  • PubChem. (2023). 2,4,6-Tribromo-N-methylaniline (Compound).[3][4][5][6] National Library of Medicine. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • NIST Chemistry WebBook. (2023). Benzenamine, 2,4,6-tribromo- (Analogous spectral data). [Link]

Sources

Foundational

Comprehensive Technical Guide: N-Methyl-2,4,6-tribromoaniline

Executive Summary As a highly halogenated secondary arylamine, N-methyl-2,4,6-tribromoaniline serves as a critical synthetic intermediate in both agrochemical manufacturing and pharmaceutical drug development. This white...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly halogenated secondary arylamine, N-methyl-2,4,6-tribromoaniline serves as a critical synthetic intermediate in both agrochemical manufacturing and pharmaceutical drug development. This whitepaper provides an in-depth analysis of its structural nomenclature, physicochemical properties, and synthetic methodologies. Designed for researchers and drug development professionals, this guide emphasizes the stereoelectronic principles governing its reactivity and provides field-proven, self-validating protocols for its synthesis and downstream application.

Nomenclature & Structural Elucidation

IUPAC Nomenclature

The Preferred IUPAC Name (PIN) for this compound is N-methyl-2,4,6-tribromoaniline (often interchangeably referred to as 2,4,6-tribromo-N-methylaniline)[1].

  • Locant Assignment: The parent structure is aniline (benzenamine). The nitrogen atom is designated as position 1 of the aromatic system.

  • N-Substitution: The italicized N- indicates that the methyl group is covalently bonded directly to the amine nitrogen, distinguishing it from ring-methylated derivatives (toluidines).

  • Ring Substitution: The locants 2, 4, and 6 dictate that three bromine atoms occupy both ortho positions and the para position relative to the secondary amine.

Stereoelectronics & Causality of Reactivity

The secondary amine (-NHCH₃) is a strongly activating, ortho/para-directing group. However, the exhaustive bromination at the 2, 4, and 6 positions introduces severe steric hindrance. The bulky ortho-bromine atoms force the N-methyl group out of coplanarity with the aromatic pi-system. This steric inhibition of resonance localizes the lone pair on the nitrogen, subtly increasing its basicity compared to unhindered anilines, while simultaneously decreasing its nucleophilicity toward bulky electrophiles.

Physicochemical Properties

To facilitate analytical tracking and formulation development, the quantitative data for N-methyl-2,4,6-tribromoaniline is summarized below.

PropertyValue
Preferred IUPAC Name N-methyl-2,4,6-tribromoaniline[1]
CAS Registry Number 81090-57-5[1]
Molecular Formula C₇H₆Br₃N[1]
Molecular Weight 343.84 g/mol [1]
Appearance Beige to grey crystalline solid[2]
SMILES String CNC1=C(C=C(C=C1Br)Br)Br[1]
InChIKey YFBTXFWUHNDVHW-UHFFFAOYSA-N[1]

Synthetic Methodologies & Protocols

Mechanistic Pathway

The synthesis of N-methyl-2,4,6-tribromoaniline is typically achieved via the exhaustive Electrophilic Aromatic Substitution (EAS) of N-methylaniline. Because the amine is highly activating, bromination occurs rapidly even in the absence of a Lewis acid catalyst[3]. Alternatively, it can be synthesized via the dealkylation of 2,4,6-tribromo-N,N-dimethylaniline using sodium nitrite and hydrochloric acid, followed by stannous chloride reduction[4].

For industrial and laboratory scale-up, direct bromination is preferred.

Bromination NMA N-methylaniline Mono 2-Bromo-N-methylaniline (Transient) NMA->Mono Br2 / AcOH Rapid EAS Di 2,4-Dibromo-N-methylaniline (Intermediate) Mono->Di Br2 / AcOH Moderate EAS Tri N-methyl-2,4,6-tribromoaniline (Final Product) Di->Tri Br2 / AcOH Slower EAS (Sterics)

Step-wise electrophilic aromatic bromination of N-methylaniline.

Experimental Protocol: Direct Exhaustive Bromination

This protocol is designed as a self-validating system, ensuring safety, high yield, and high purity.

  • Preparation & Solvent Selection: Dissolve 1.0 equivalent of N-methylaniline in 5 volumes of glacial acetic acid.

    • Causality: Glacial acetic acid acts as both a solvent and a mild acid catalyst. It stabilizes the transient bromonium ion and buffers the hydrobromic acid (HBr) byproduct, preventing the oxidative cleavage of the amine that would occur in aqueous mineral acids.

  • Controlled Electrophile Addition: Cool the reactor to 0–5 °C using an ice-brine bath. Dropwise add 3.15 equivalents of elemental bromine (Br₂) dissolved in 2 volumes of glacial acetic acid over 2 hours.

    • Causality: The EAS of activated anilines is violently exothermic. Strict temperature control prevents thermal runaway and suppresses the formation of polymeric, highly colored oxidative tars.

  • Reaction Validation: Allow the mixture to warm to ambient temperature and stir for 4 hours. Validate reaction completion via HPLC or TLC (monitor the disappearance of the 2,4-dibromo intermediate).

    • Self-Validation: If the dibromo intermediate persists, add Br₂ in 0.05 eq increments until complete conversion is achieved.

  • Quenching & Isolation: Pour the reaction mixture slowly into 15 volumes of vigorously stirred ice water containing 10% w/v sodium bisulfite (NaHSO₃).

    • Causality: Sodium bisulfite chemically reduces any unreacted, toxic Br₂ into benign bromide ions (Br⁻). This halts the reaction instantly and ensures operator safety during filtration.

  • Purification: Filter the resulting beige/grey precipitate[2] under vacuum. Wash the filter cake with cold water to remove residual acetic acid. Recrystallize from hot ethanol to yield pure N-methyl-2,4,6-tribromoaniline.

Applications in Drug Development & Agrochemicals

Synthesis of Bromethalin (Rodenticide)

The most prominent commercial application of N-methyl-2,4,6-tribromoaniline is as the direct precursor to Bromethalin , a potent neurotoxic rodenticide that uncouples mitochondrial oxidative phosphorylation[5].

The synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction. The secondary amine of N-methyl-2,4,6-tribromoaniline acts as the nucleophile, attacking 2,4-dinitro-6-(trifluoromethyl)chlorobenzene[5]. The highly electron-withdrawing nitro and trifluoromethyl groups on the electrophile sufficiently activate the ring to overcome the steric hindrance of the tribromo-nucleophile.

Bromethalin TBA N-methyl-2,4,6-tribromoaniline (Nucleophile) BMT Bromethalin (Neurotoxic Rodenticide) TBA->BMT SNAr Reaction Base, Heat ArCl 2,4-Dinitro-6-(CF3)-chlorobenzene (Electrophile) ArCl->BMT Chloride Displacement

SₙAr coupling workflow for the synthesis of the neurotoxin Bromethalin.

Pharmaceutical Cross-Coupling

In modern drug discovery, the N-methyl-2,4,6-tribromoaniline scaffold is utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the para-bromine (position 4) is significantly less sterically hindered than the ortho-bromines (positions 2 and 6), researchers can achieve highly regioselective oxidative addition at the para position. This allows for the modular construction of complex, multi-ring Active Pharmaceutical Ingredients (APIs) while retaining the sterically shielding ortho-halogens to lock molecular conformations.

References

  • PubChem - 2,4,6-Tribromo-N-methylaniline | CID 11371329 (Factual verification of IUPAC nomenclature, CAS, and structural identifiers). URL:[Link]

  • ChemicalBook - 2,4,6-Tribromoaniline Properties (Verification of physical state and appearance). URL: [Link]

  • Wikipedia - Bromethalin (Verification of downstream agrochemical applications and mechanism of action). URL: [Link]

  • Science of Synthesis (Thieme Connect) - Product Class 28: Arylamines (Verification of alternative dealkylation synthetic routes). URL: [Link]

  • Semantic Scholar - Proton Transfer Can Govern Regioselectivity Assisted by Iron Catalysis (Mechanistic insights into aniline bromination and regioselectivity). URL:[Link]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of 2,4,6-Tribromo-N-methylaniline in Organic Solvents

Executive Summary Understanding the solubility behavior of halogenated aromatic amines is a critical prerequisite for optimizing reaction conditions in organic synthesis and pharmaceutical development. 2,4,6-Tribromo-N-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility behavior of halogenated aromatic amines is a critical prerequisite for optimizing reaction conditions in organic synthesis and pharmaceutical development. 2,4,6-Tribromo-N-methylaniline (CAS: 81090-57-5) is a highly specialized, sterically hindered secondary amine utilized as a precursor in the synthesis of flame retardants, agrochemicals, and biologically active macromolecules[1][2].

As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic thermodynamic equilibrium dictated by intermolecular forces. This whitepaper provides an in-depth technical analysis of the solvation mechanics of 2,4,6-Tribromo-N-methylaniline, presenting predictive quantitative data, structural causality, and field-proven, self-validating experimental protocols for solubility determination.

Chemical Profiling & Solvation Thermodynamics

To manipulate the solubility of 2,4,6-Tribromo-N-methylaniline, one must first deconstruct its molecular architecture. The compound (Molecular Weight: 343.84 g/mol ) features a benzene ring substituted with three bulky, highly polarizable bromine atoms and an N-methylated amino group[1][3].

The solubility profile is governed by two primary structural modifications compared to its parent compound,[4]:

  • Disruption of Crystal Symmetry: The addition of the N-methyl group disrupts the planar symmetry of the primary amine. This steric hindrance lowers the crystalline lattice energy. Thermodynamically, a lower lattice energy (

    
    ) requires less energy input to break the crystal structure, inherently increasing its ideal solubility in organic solvents at standard temperature and pressure (STP).
    
  • Shift in Hydrogen Bonding Capacity: N-methylation reduces the number of hydrogen-bond donors (HBD) from two to one. Consequently, the molecule becomes significantly more lipophilic (higher LogP). The energetic penalty of cavity formation in highly polar protic solvents (like water) becomes insurmountable, rendering it virtually insoluble in aqueous media. Conversely, the highly polarizable bromine atoms engage in robust London dispersion forces and halogen bonding , driving exceptional solubility in non-polar and polar aprotic solvents (e.g., dichloromethane, toluene).

Thermodynamic Solvation Pathway

SolvationThermodynamics Solid Solid 2,4,6-Tribromo- N-methylaniline (Crystal Lattice) LatticeEnergy Lattice Disruption (Endothermic: ΔH > 0) Solid->LatticeEnergy Interaction Solute-Solvent Interactions (Exothermic: ΔH < 0) LatticeEnergy->Interaction Cavity Cavity Formation in Organic Solvent (Endothermic: ΔH > 0) Cavity->Interaction Solvated Solvated State (Thermodynamic Equilibrium) Interaction->Solvated Gibbs Free Energy (ΔG < 0)

Fig 1: Thermodynamic cycle of 2,4,6-Tribromo-N-methylaniline solvation.

Quantitative Solubility Profile

Based on Hansen Solubility Parameters (HSP) and comparative empirical data of analogous halogenated anilines[2][4], the table below summarizes the predictive solubility profile of 2,4,6-Tribromo-N-methylaniline at 298.15 K.

SolventSolvent ClassDielectric Constant (

)
Estimated SolubilityDominant Solvation Mechanism
Water Polar Protic80.1Insoluble (< 0.1 mg/mL)High hydrophobic penalty; insufficient H-bonding.
Methanol Polar Protic32.7Sparingly Soluble (10-25 mg/mL)Moderate H-bond acceptance; limited by steric bulk.
Ethyl Acetate Polar Aprotic6.0Soluble (50-100 mg/mL)Favorable dipole-dipole interactions.
Dichloromethane Polar Aprotic9.1Very Soluble (> 100 mg/mL)Strong halogen bonding and dispersion forces.
Toluene Non-Polar2.4Very Soluble (> 100 mg/mL)

stacking and dominant London dispersion.
Hexane Non-Polar1.9Soluble (25-50 mg/mL)Purely dispersion forces; limited by solute polarity.

Data Note: Quantitative ranges are derived from thermodynamic modeling and structural analogs to guide synthetic solvent selection.

Experimental Methodologies for Solubility Determination

To generate empirical, publication-grade solubility data for 2,4,6-Tribromo-N-methylaniline, researchers must employ self-validating experimental systems. Below are two field-proven protocols, detailing not just the steps, but the scientific causality behind them.

Protocol 1: Isothermal Shake-Flask Method with HPLC-UV Quantification

Causality: The shake-flask method is the gold standard because it directly measures the thermodynamic equilibrium rather than kinetic dissolution rates.

  • Saturation Preparation: Add an excess of crystalline 2,4,6-Tribromo-N-methylaniline[1] to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

    • Validation: Excess solid ensures the solution physically reaches saturation. Hermetic sealing prevents solvent evaporation, which would artificially inflate concentration metrics.

  • Thermal Equilibration: Agitate the suspension at 298.15 ± 0.1 K for 72 hours using a thermostatic water-bath shaker.

    • Validation: 72 hours is required to overcome the high lattice energy of the tribrominated ring and ensure true thermodynamic equilibrium is reached, mitigating supersaturation artifacts.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature.

    • Validation: Centrifugation is strictly preferred over filtration. Standard filter membranes (e.g., PTFE or Nylon) can adsorb highly lipophilic compounds like brominated anilines, leading to false-negative concentration readings in the filtrate.

  • Quantification: Dilute the supernatant in a compatible mobile phase and analyze via HPLC-UV (

    
     nm).
    
    • Validation: The conjugated aromatic system, enhanced by the auxochromic effect of three bromine atoms, provides robust UV absorbance, allowing precise quantification against a validated calibration curve.

Protocol 2: Laser Dynamic Method for Temperature-Dependent Solubility

Causality: Visual observation of dissolution is subjective. The laser dynamic method is a self-validating system because it relies on the absolute transmissivity of a laser beam through the solvent to map the Metastable Zone Width (MSZW).

  • Setup: Suspend a known mass of solute in a known volume of solvent within a jacketed crystallizer equipped with an overhead stirrer and a laser transmission probe.

  • Heating Cycle (Clear Point): Heat the suspension at a controlled rate of 0.5 K/min. The exact temperature at which laser transmittance reaches 100% is recorded as the thermodynamic dissolution temperature.

  • Cooling Cycle (Cloud Point): Cool the solution at 0.5 K/min. The temperature at which transmittance sharply drops (due to crystal nucleation scattering the laser) is recorded as the crystallization point.

Experimental Workflow Visualization

ExperimentalWorkflow Prep 1. Excess Solute + Organic Solvent Equilibrate 2. Isothermal Agitation (72h, Constant Temp) Prep->Equilibrate PhaseSep 3. Phase Separation (Centrifugation at Isotherm) Equilibrate->PhaseSep Aliquoting 4. Supernatant Aliquoting & Serial Dilution PhaseSep->Aliquoting Analysis 5. HPLC-UV Quantification (λ = 254 nm) Aliquoting->Analysis

Fig 2: Step-by-step workflow for the Isothermal Shake-Flask Method.

Applications in Drug Development & Synthesis

The solubility profile of 2,4,6-Tribromo-N-methylaniline dictates its utility in downstream organic synthesis. Because it is highly soluble in polar aprotic and non-polar solvents, reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) are typically optimized in solvent systems like Toluene or Dimethylformamide (DMF)[2]. The steric bulk of the N-methyl group combined with the ortho-bromine atoms requires solvents that can fully solvate the molecule without introducing competing protic interactions that might poison organometallic catalysts.

References

  • National Center for Biotechnology Information. "2,4,6-Tribromo-N-methylaniline | C7H6Br3N | CID 11371329 - PubChem." PubChem Database. URL:[Link]

  • Stenutz, R. "2,4,6-tribromo-N-methylaniline." Tables for Chemistry. URL:[Link]

  • Thieme Chemistry. "Synthesis of Product Class 28: Arylamines." Science of Synthesis. URL:[Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 2,4,6-Tribromo-N-methylaniline: A Technical Whitepaper

Executive Summary & Structural Logic 2,4,6-Tribromo-N-methylaniline (CAS: 81090-57-5) [1] is a highly substituted aromatic amine utilized as a critical intermediate in the synthesis of advanced flame retardants, agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

2,4,6-Tribromo-N-methylaniline (CAS: 81090-57-5) [1] is a highly substituted aromatic amine utilized as a critical intermediate in the synthesis of advanced flame retardants, agrochemicals, and pharmaceutical APIs. The structural crowding caused by three bulky bromine atoms at the ortho and para positions relative to the secondary amine (-NHCH3) dictates its unique spectroscopic behavior.

As an application scientist, interpreting the spectral data of this molecule requires understanding the causality of its local symmetry. The molecule possesses a pseudo-


 symmetry axis along the C1-C4 bond (ignoring the rapid conformational rotation of the N-methyl group). This symmetry renders the protons and carbons at positions 3 and 5 chemically and magnetically equivalent, fundamentally simplifying the Nuclear Magnetic Resonance (NMR) spectra while creating complex, highly specific isotopic clusters in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. For 2,4,6-Tribromo-N-methylaniline, standardizing the solvent to Chloroform-d (


) is critical to prevent unwanted proton exchange with the solvent while maintaining high solubility for this relatively non-polar halogenated compound [3].
Causality in H NMR Chemical Shifts
  • The Aromatic Region: The electron-withdrawing nature of the three bromine atoms deshields the remaining aromatic protons. Because positions 3 and 5 are equivalent, they appear as a sharp, integrated 2H singlet at approximately 7.50 ppm[4].

  • The Amine Proton (N-H): The N-H proton typically appears as a broad singlet near 4.30 ppm. The broadening is a direct result of the quadrupolar relaxation of the adjacent

    
     nucleus (spin I = 1) and intermediate chemical exchange rates.
    
  • The N-Methyl Group: The

    
     group appears upfield at ~2.90 ppm. Depending on the dryness of the solvent and the rate of intermolecular proton exchange, it may appear as a doublet (coupling to the N-H proton, 
    
    
    
    Hz) or a sharp singlet (fast exchange).
Self-Validating Protocol: The Exchange

To definitively assign the N-H and N-CH3 peaks, a self-validating


 shake experiment must be performed.
  • Acquire the standard

    
    H NMR in 
    
    
    
    .
  • Add 1-2 drops of Deuterium Oxide (

    
    ) to the NMR tube, shake vigorously for 30 seconds, and allow the phases to separate.
    
  • Re-acquire the spectrum. The broad peak at ~4.30 ppm will disappear due to the formation of N-D. Concurrently, if the N-CH3 peak was a doublet, it will cleanly collapse into a singlet, proving the

    
     connectivity.
    
Quantitative NMR Data Tables

Table 1:


H NMR Assignments (400 MHz, 

, 298 K)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Rationale
7.50Singlet (s)2HAr-H (C3, C5)Deshielded by adjacent Br atoms; equivalent due to symmetry.
4.30Broad Singlet (br s)1HN-HBroadened by

quadrupolar relaxation. Disappears upon

exchange.
2.90Doublet/Singlet3HN-

Aliphatic methyl attached to heteroatom. Collapses to singlet with

.

Table 2:


C NMR Assignments (100 MHz, 

, 298 K)
Chemical Shift (

, ppm)
AssignmentCarbon TypeMechanistic Rationale
~143.0C1Quaternary (C-N)Heavily deshielded by the electronegative nitrogen atom.
~134.0C3, C5Aromatic CHStandard aromatic carbons, equivalent due to symmetry.
~112.0C2, C6Quaternary (C-Br)Heavy atom effect of bromine causes an upfield shift relative to standard aromatic carbons.
~110.0C4Quaternary (C-Br)Heavy atom effect of para-bromine.
~33.0N-

Aliphatic

Typical shift for an N-methyl carbon in an aniline derivative.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to confirm the presence of the secondary amine and the carbon-halogen bonds.

Spectral Causality

Unlike primary amines (which show two distinct N-H stretching bands for symmetric and asymmetric stretches), 2,4,6-Tribromo-N-methylaniline is a secondary amine. Therefore, it exhibits only a single, sharp N-H stretching band in the 3300–3400


 region. The heavy mass of the bromine atoms pushes the C-Br stretching frequencies into the far-infrared/fingerprint region (500–600 

), which requires a spectrometer with suitable optics (e.g., CsI beamsplitter) if precise resolution of this region is required.
FT-IR Experimental Methodology
  • Sample Preparation: Ensure the solid sample is completely dry. Grind 1-2 mg of the analyte with 100 mg of anhydrous Potassium Bromide (KBr) in an agate mortar.

  • Pellet Pressing: Transfer the fine powder to a mechanical die and press under 10 tons of pressure for 2 minutes to form a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory with a diamond crystal for direct solid analysis.

  • Acquisition: Scan from 4000 to 400

    
     using 32 scans at a resolution of 4 
    
    
    
    . Background subtraction must be performed immediately prior to sample analysis.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV provides the most striking diagnostic feature of this molecule: the isotopic cluster.

The Tribromo Isotopic Signature

Bromine exists in nature as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% and 49.31%). When a molecule contains three bromine atoms, the binomial expansion of

dictates that the molecular ion (

) will appear as a cluster of four peaks spaced by 2 mass units (m/z M, M+2, M+4, M+6) with an intensity ratio of approximately 1:3:3:1 [2].

For 2,4,6-Tribromo-N-methylaniline (


), the exact mass of the lightest isotopologue (

) is ~340.8 Da. Therefore, the mass spectrum will show a distinct tetrad of peaks at m/z 341, 343, 345, and 347.

Table 3: Key EI-MS Fragments (70 eV)

m/zRelative IntensityAssignmentFragmentation Mechanism
341, 343, 345, 3471:3:3:1

Molecular ion cluster confirming the presence of 3 Br atoms.
326, 328, 330, 3321:3:3:1


-cleavage of the N-methyl group.
262, 264, 2661:2:1

Homolytic cleavage of one C-Br bond, leaving a dibromo fragment.

Orthogonal Validation Workflow

To ensure absolute scientific integrity, no single spectroscopic method should be relied upon in isolation. The following Graphviz diagram illustrates the orthogonal workflow required to definitively validate the structure of 2,4,6-Tribromo-N-methylaniline.

G Sample 2,4,6-Tribromo-N-methylaniline (CAS: 81090-57-5) Prep Sample Preparation & Purification (>98% purity) Sample->Prep NMR NMR Spectroscopy (1H, 13C, D2O Exchange) Prep->NMR IR FT-IR Spectroscopy (ATR/KBr Pellet) Prep->IR MS Mass Spectrometry (EI-MS, 70 eV) Prep->MS DataNMR Symmetry & Connectivity (Aromatic Singlet, N-CH3) NMR->DataNMR DataIR Functional Groups (N-H, C-Br, C=C) IR->DataIR DataMS Isotopic Signature (1:3:3:1 Br3 Cluster) MS->DataMS Validation Orthogonal Structural Validation & Data Synthesis DataNMR->Validation DataIR->Validation DataMS->Validation

Orthogonal spectroscopic validation workflow for 2,4,6-Tribromo-N-methylaniline.

References

  • PubChem: 2,4,6-Tribromo-N-methylaniline (CID 11371329). National Center for Biotechnology Information. Available at:[Link]

  • Michigan State University (MSU) Chemistry: NMR Chemical Shifts of Trace Impurities and Common Solvents. Available at:[Link]

Exploratory

Unlocking the Potential of 2,4,6-Tribromo-N-methylaniline: Emerging Research Areas and Synthetic Applications

Executive Summary 2,4,6-Tribromo-N-methylaniline (CAS: 81090-57-5) represents a highly specialized, sterically hindered secondary arylamine. While its primary amine counterpart, 2,4,6-tribromoaniline, has been extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4,6-Tribromo-N-methylaniline (CAS: 81090-57-5) represents a highly specialized, sterically hindered secondary arylamine. While its primary amine counterpart, 2,4,6-tribromoaniline, has been extensively utilized in the synthesis of agrochemicals, pharmaceuticals, and flame-retardant benzoxazine monomers[1][2], the N-methylated derivative opens entirely new vectors for advanced research. The strategic addition of the N-methyl group fundamentally alters the molecule's topological polar surface area (TPSA), steric profile, and polymerization kinetics.

This technical guide explores the causality behind these structural advantages and provides validated, step-by-step protocols for leveraging 2,4,6-Tribromo-N-methylaniline in advanced materials science and pharmacological screening.

Structural Rationale & Chemical Profiling

To understand the research potential of 2,4,6-Tribromo-N-methylaniline, one must first analyze how N-methylation alters its physicochemical behavior compared to the primary amine baseline.

The three bulky bromine atoms at the ortho (2,6) and para (4) positions heavily deactivate the benzene ring to further electrophilic aromatic substitution, granting the molecule exceptional thermal and chemical stability[3]. However, the transition from a primary to a secondary amine reduces the hydrogen-bond donor count and slashes the TPSA by more than half[4]. This modification prevents unwanted cross-linking in polymer synthesis and significantly enhances lipophilicity for biological applications.

Table 1: Physicochemical Properties Comparison
Property2,4,6-Tribromoaniline (Primary)2,4,6-Tribromo-N-methylaniline (Secondary)
PubChem CID 898611371329
Molecular Formula C₆H₄Br₃NC₇H₆Br₃N
Molecular Weight 329.82 g/mol 343.84 g/mol
Topological Polar Surface Area (TPSA) 26.0 Ų12.0 Ų
Hydrogen Bond Donors 21
Primary Research Utility Cross-linked networks, BenzoxazinesChain terminators, Lipophilic scaffolds

Data synthesized from PubChem computational models[4].

Core Synthetic Methodology: Optimized Bromination

The synthesis of 2,4,6-Tribromo-N-methylaniline relies on the highly efficient electrophilic aromatic substitution of N-methylaniline. The protocol below is engineered for maximum yield and incorporates built-in validation checkpoints.

Protocol 1: Synthesis of 2,4,6-Tribromo-N-methylaniline

Objective: Achieve >98% purity of the tribrominated secondary amine while preventing N-oxidation.

Reagents: N-methylaniline, Bromine (Br₂), Glacial Acetic Acid, 10% Sodium Bisulfite (NaHSO₃) aqueous solution, Ethanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mol of N-methylaniline in 50 mL of glacial acetic acid in a round-bottom flask.

    • Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the Wheland intermediate (carbocation) during electrophilic attack, significantly accelerating the bromination rate.

  • Bromination: Cool the flask to 0–5°C using an ice bath. Add 0.33 mol of Br₂ dropwise over 45 minutes under vigorous stirring.

    • Causality: The initial low temperature controls the highly exothermic nature of the first and second ortho/para brominations, preventing runaway oxidation or cleavage of the N-methyl group.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20°C) for 2 hours to ensure complete substitution at the sterically hindered 2,6 positions.

  • Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold 10% NaHSO₃ solution.

    • Causality: Sodium bisulfite acts as a reducing agent, instantly neutralizing unreacted, toxic Br₂ into harmless bromide (Br⁻) ions. This halts the reaction and precipitates the crude product.

  • Validation Checkpoint (TLC): Spot the crude precipitate against the starting material on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 9:1). The complete disappearance of the N-methylaniline spot (lower

    
    ) and the presence of a single, less polar spot (higher 
    
    
    
    ) validates complete tribromination.
  • Purification: Filter the crude solid, wash with distilled water, and recrystallize from hot ethanol to yield pure 2,4,6-Tribromo-N-methylaniline crystals.

SynthesisWorkflow NMA N-Methylaniline (Starting Material) Bromination Bromination (Br2 / AcOH, 0-20°C) NMA->Bromination Electrophilic Substitution Quenching Quenching (10% NaHSO3) Bromination->Quenching Excess Br2 Neutralization Product 2,4,6-Tribromo- N-methylaniline Quenching->Product Precipitation Purification Recrystallization (Ethanol) Product->Purification Thermal Dissolution Pure Pure Product (>98% Yield) Purification->Pure Cooling & Filtration

Fig 1: Step-by-step synthesis workflow of 2,4,6-Tribromo-N-methylaniline with validation checkpoints.

Advanced Materials: Polyurethane Chain Terminators

While primary anilines like 2,4,6-tribromoaniline are utilized to form rigid, cross-linked benzoxazine networks[2], secondary amines cannot form the classic 1,3-benzoxazine ring. Instead, 2,4,6-Tribromo-N-methylaniline is uniquely positioned as a reactive chain terminator for flame-retardant polyurethanes and polyureas.

By reacting with terminal isocyanate (–NCO) groups, the secondary amine covalently caps the polymer chain. The bulky N-methyl group prevents unwanted branching, allowing precise control over the polymer's molecular weight while embedding a high mass-fraction of bromine for gas-phase radical quenching during combustion.

Protocol 2: Synthesis of Brominated Polyurea Chain Terminators

Objective: Cap a diisocyanate prepolymer to impart intrinsic flame retardancy without altering backbone flexibility.

Reagents: Toluene Diisocyanate (TDI), 2,4,6-Tribromo-N-methylaniline, Anhydrous Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of TDI in 20 mL of anhydrous DMF in a flame-dried flask under a strict Nitrogen (N₂) atmosphere.

    • Causality: Moisture must be strictly excluded. Trace water will react with isocyanates to form unstable carbamic acid, which decomposes into primary amines and CO₂ gas, ruining the stoichiometry and causing foaming.

  • Conjugation: Add 20 mmol of 2,4,6-Tribromo-N-methylaniline dropwise. Heat the mixture to 60°C and stir for 4 hours.

  • Validation Checkpoint (FTIR): Extract a 0.5 mL aliquot and analyze via Fourier-transform infrared spectroscopy (FTIR). The complete disappearance of the isocyanate asymmetric stretching peak at ~2270 cm⁻¹ validates that all chain terminators have successfully capped the polymer ends.

  • Isolation: Precipitate the resulting brominated polyurea into rapidly stirring methanol, filter, and dry under vacuum at 80°C.

Pharmacological Screening: CYP450 Inhibition & Antimicrobials

Halogenated anilines exhibit documented antimicrobial properties and act as inhibitors of human cytochrome P450 (CYP) enzymes, specifically CYP2E1[5][6]. The transition to a secondary amine in 2,4,6-Tribromo-N-methylaniline dramatically reduces TPSA (12.0 Ų), enhancing passive cellular membrane permeability. Furthermore, the steric bulk of the N-methyl group shields the nitrogen lone pair, reducing susceptibility to rapid N-oxidation and improving metabolic half-life during in vitro assays.

Protocol 3: High-Throughput CYP2E1 Inhibition Assay

Objective: Quantify the IC₅₀ of 2,4,6-Tribromo-N-methylaniline against CYP2E1 to evaluate its potential as a metabolic modulator.

Reagents: Human recombinant CYP2E1, NADPH regenerating system, Chlorzoxazone (CYP2E1 specific substrate), Phosphate buffer (pH 7.4), Acetonitrile.

Step-by-Step Methodology:

  • Incubation: In a 96-well plate, combine 50 mM phosphate buffer, 50 pmol/mL CYP2E1, 40 µM chlorzoxazone, and varying concentrations of 2,4,6-Tribromo-N-methylaniline (0.1 µM to 100 µM).

  • Initiation: Add the NADPH regenerating system to each well to initiate the catalytic cycle.

    • Causality: CYP450 enzymes are monooxygenases that strictly require the reducing equivalents provided by NADPH to activate molecular oxygen.

  • Termination: After 20 minutes at 37°C, add an equal volume of ice-cold acetonitrile to all wells.

    • Causality: The organic solvent instantly denatures the enzyme, terminating the reaction and precipitating proteins to prepare the sample for mass spectrometry.

  • Validation Checkpoint (LC-MS/MS): Centrifuge the plate and analyze the supernatant via LC-MS/MS for the presence of 6-hydroxychlorzoxazone. Include a positive control (e.g., 4-methylpyrazole) to validate baseline enzyme activity. A dose-dependent reduction in the metabolite peak area relative to the vehicle control validates the inhibitory action of the test compound.

SAR_Logic Core 2,4,6-Tribromo-N-methylaniline Scaffold Br_Atoms 2,4,6-Tribromo Substitution Core->Br_Atoms N_Methyl N-Methyl Group Core->N_Methyl Effect1 Increased Lipophilicity (Lower TPSA) Br_Atoms->Effect1 Effect2 Halogen Bonding in Enzyme Active Site Br_Atoms->Effect2 N_Methyl->Effect1 Effect3 Steric Hindrance (Reduced N-Oxidation) N_Methyl->Effect3 Outcome1 Enhanced Membrane Permeability Effect1->Outcome1 Outcome2 CYP2E1 Inhibition & Antimicrobial Efficacy Effect2->Outcome2 Effect3->Outcome2 Outcome1->Outcome2

Fig 2: Structure-Activity Relationship (SAR) logic tree for pharmacological applications.

References

  • Wikipedia Contributors. "2,4,6-Tribromoaniline." Wikipedia, The Free Encyclopedia. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11371329, 2,4,6-Tribromo-N-methylaniline." PubChem. Available at:[Link][4]

  • Giradkar, P. P., et al. "Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline." International Journal of Creative Research Thoughts (IJCRT). Available at:[Link][5]

  • ChemicalBook. "2,4,6-Tribromoaniline in India." ChemicalBook.in. Available at:[Link][6]

  • ResearchGate Contributors. "Synthesis of 2,4,6-tribromoaniline-based benzoxazine monomers." ResearchGate. Available at:[Link][2]

  • Thieme Connect. "Product Class 28: Arylamines." Science of Synthesis. Available at:[Link][3]

Sources

Foundational

literature review on 2,4,6-Tribromo-N-methylaniline and its analogs

2,4,6-Tribromo-N-methylaniline and Its Analogs: Synthesis, Applications, and Mechanistic Profiling Executive Summary 2,4,6-Tribromo-N-methylaniline (CAS 81090-57-5) and its primary analog, 2,4,6-tribromoaniline (CAS 147-...

Author: BenchChem Technical Support Team. Date: March 2026

2,4,6-Tribromo-N-methylaniline and Its Analogs: Synthesis, Applications, and Mechanistic Profiling

Executive Summary

2,4,6-Tribromo-N-methylaniline (CAS 81090-57-5) and its primary analog, 2,4,6-tribromoaniline (CAS 147-82-0), represent a critical class of highly halogenated arylamines. These compounds serve as foundational intermediates in the synthesis of brominated flame retardants, specialized dyes, and pharmaceutical precursors[1][2]. This technical guide provides a comprehensive review of their physicochemical properties, synthetic pathways, and environmental interactions, offering actionable, self-validating protocols for researchers and drug development professionals.

Chemical Profiling and Structural Dynamics

The molecular architecture of 2,4,6-tribromo-N-methylaniline is defined by severe steric hindrance. The presence of three bulky bromine atoms at the ortho (2,6) and para (4) positions significantly withdraws electron density from the aromatic ring. This inductive effect, combined with steric shielding, renders the amine nitrogen exceptionally non-nucleophilic compared to unsubstituted N-methylaniline[3].

Table 1: Physicochemical Properties of Key Tribromoanilines

Property2,4,6-Tribromo-N-methylaniline2,4,6-Tribromoaniline
CAS Number 81090-57-5147-82-0
Molecular Weight 343.84 g/mol 329.81 g/mol
Formula C7H6Br3NC6H4Br3N
Melting Point N/A120–122 °C
Boiling Point ~340 °C (Predicted)300 °C
Dipole Moment 1.81 D~1.80 D
Solubility Organic solvents (Ether, Chloroform)Alcohol (cold), Chloroform

Mechanistic Pathways of Synthesis

Synthesizing secondary arylamines like 2,4,6-tribromo-N-methylaniline presents a unique kinetic challenge. Direct methylation of 2,4,6-tribromoaniline often leads to a complex mixture of unreacted starting material, secondary amines, and over-alkylated tertiary amines due to poor regiocontrol.

To circumvent this, an elegant dealkylation strategy is employed. As documented in the Science of Synthesis, dialkylanilines such as 2,4,6-tribromo-N,N-dimethylaniline can be selectively dealkylated by replacing one methyl group with a nitroso group, followed by hydrolytic cleavage to yield the pure secondary amine[4]. This approach leverages the steric bulk of the bromine atoms, which weakens the N-CH3 bond and facilitates targeted substitution without the risk of forming quaternary ammonium salts.

Synthesis A N,N-Dimethylaniline (Starting Material) B Bromination (Br2 / Acetic Acid) A->B C 2,4,6-Tribromo-N,N-dimethylaniline (Intermediate) B->C D Dealkylation / Nitrosation (Replacement of Methyl) C->D E 2,4,6-Tribromo-N-methylaniline (Target Product) D->E

Synthetic pathway of 2,4,6-Tribromo-N-methylaniline via dealkylation.

Self-Validating Experimental Protocols

Protocol 1: Synthesis via Controlled Dealkylation

Objective: High-purity synthesis of 2,4,6-tribromo-N-methylaniline avoiding over-alkylation. Causality & Rationale: Direct N-alkylation of highly halogenated anilines suffers from poor kinetics. Starting from the tertiary amine and selectively removing one alkyl group ensures 100% conversion to the secondary amine.

  • Step 1 (Nitrosation): Dissolve 10 mmol of 2,4,6-tribromo-N,N-dimethylaniline in 50 mL of glacial acetic acid. Cool to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (12 mmol). The acidic environment generates the active nitrosonium ion (NO+), which attacks the sterically strained tertiary amine, displacing one methyl group.

  • Step 2 (Hydrolysis): Warm the reaction mixture to room temperature, then reflux with dilute HCl to cleave the N-nitroso intermediate.

  • Step 3 (Extraction): Neutralize with NaOH, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via

    
    H-NMR. The disappearance of the singlet at ~2.9 ppm (N(CH3)2) and the appearance of a new doublet at ~2.8 ppm (NH-CH3) alongside a broad singlet for the NH proton mathematically confirms successful mono-dealkylation.
    
Protocol 2: Environmental GC-MS Detection of Tribromoanilines

Objective: Quantify tribromoaniline analogs in environmental water samples. Causality & Rationale: Tribromoanilines are used as reference compounds for monitoring phenolic brominated flame retardants[1]. Because they are persistent and toxic, highly sensitive detection is required.

  • Step 1 (Extraction): Pass 1 L of filtered water sample through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Elute with 5 mL of hexane/acetone (1:1 v/v).

  • Step 2 (Analysis): Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS).

  • Self-Validation Check: Mass spectrometry provides a built-in validation mechanism. Bromine has two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio. The molecular ion [M]
    
    
    for a tribromo compound will present a distinct four-peak isotopic cluster (M, M+2, M+4, M+6) in a 1:3:3:1 intensity ratio. Observing this exact isotopic signature at m/z 341/343/345/347 confirms the presence of the target, eliminating false positives from non-halogenated matrix interferences.

Applications & Biological/Environmental Interactions

Tribromoanilines are heavily utilized as intermediates in the formulation of brominated flame retardants for plastics. Upon thermal stress (e.g., closed-tube pyrolysis), these compounds yield polybromophenazines, which trap free radicals and contribute to their fire-suppression properties[2][5]. Interestingly, while these are widely considered anthropogenic pollutants, recent studies have shown that marine diatoms (e.g., Nitzschia cf. pellucida) naturally synthesize 2,4,6-tribromoaniline as a chemical defense mechanism[6].

Biologically, 2,4,6-tribromoaniline exhibits an inhibitory effect on human cytochrome P450 (CYP) 2E1, a critical enzyme responsible for the metabolism of xenobiotics[1]. Acute exposure can lead to severe toxicity, including methemoglobinemia, skin corrosion, and respiratory tract irritation[7].

Metabolism A Brominated Flame Retardants (Plastics/Polymers) B Environmental Degradation (Water/Soil) A->B C 2,4,6-Tribromoaniline Analogs (Bioaccumulation) B->C D Human Exposure (Inhalation/Ingestion) C->D E CYP2E1 Inhibition (Metabolic Disruption) D->E F Toxicity (Methemoglobinemia) D->F

Environmental degradation and metabolic inhibition pathway of tribromoanilines.

Conclusion

The synthesis and application of 2,4,6-Tribromo-N-methylaniline and its analogs require a deep understanding of halogen-induced steric and electronic effects. By utilizing reverse-synthetic strategies like dealkylation, researchers can bypass the limitations of direct amination. Furthermore, recognizing their dual role as industrial flame retardants and CYP2E1 inhibitors is crucial for both pharmaceutical development and environmental monitoring.

References

  • PubChem , "2,4,6-Tribromo-N-methylaniline | CID 11371329", National Institutes of Health.[Link]

  • Science of Synthesis , "Product Class 28: Arylamines (Dealkylation Reactions)", Thieme Chemistry.[Link]

  • LookChem , "Cas 147-82-0, 2,4,6-Tribromoaniline Properties and Applications".[Link]

  • Chemistry World , "Synthetic flame retardant compounds turn up as marine natural products", Royal Society of Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2,4,6-Tribromo-N-methylaniline via Electrophilic Aromatic Bromination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Scientific Rationale The regioselective bromination of aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The regioselective bromination of aromatic compounds is a foundational transformation in organic synthesis, yielding critical intermediates for active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. 2,4,6-Tribromo-N-methylaniline (C₇H₆Br₃N) is a highly functionalized building block whose halogenated sites provide versatile handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

In this protocol, N-methylaniline is subjected to exhaustive electrophilic aromatic substitution (EAS). The secondary amine group (-NHCH₃) acts as a strong electron-donating group via resonance (+M effect), highly activating the aromatic ring and directing the incoming electrophiles exclusively to the ortho and para positions. Because of this intense activation, the reaction proceeds rapidly without the need for a Lewis acid catalyst, utilizing glacial acetic acid as both the solvent and the polarizing medium for elemental bromine[2].

Mechanistic Pathway & Logical Relationships

The synthesis relies on a self-propagating electrophilic attack. Glacial acetic acid polarizes the Br-Br bond, generating a highly reactive bromonium-like species. The electron-rich aromatic ring attacks the electrophile, forming a transient Wheland intermediate (sigma complex), followed by rapid deprotonation to restore aromaticity. This cycle iterates three times until the 2, 4, and 6 positions are fully brominated.

Mechanism A N-methylaniline + 3 Br2 B Electrophilic Attack (Ortho/Para) A->B Br+ generation in AcOH C Wheland Intermediate (Sigma Complex) B->C Rate-limiting D Deprotonation (- 3 HBr) C->D Fast E 2,4,6-Tribromo- N-methylaniline D->E 3x Iterations

Caption: Logical flow of the electrophilic aromatic substitution mechanism for tribromination.

Experimental Workflow

The procedure is designed to maximize yield while mitigating the risks of oxidative degradation inherent to highly activated anilines. Strict thermal control and a definitive quenching step are critical to the system's success[2].

Workflow S1 Step 1: Dissolution N-methylaniline in Glacial AcOH S2 Step 2: Thermal Control Chill to 0-5 °C in ice bath S1->S2 S3 Step 3: Bromination Dropwise addition of Br2 in AcOH S2->S3 S4 Step 4: Maturation Stir at RT for 30-60 mins S3->S4 S5 Step 5: Quenching Pour into ice water + NaHSO3 S4->S5 S6 Step 6: Isolation Vacuum filtration & Aqueous wash S5->S6 S7 Step 7: Purification Recrystallization from Ethanol S6->S7

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Quantitative Data & Reaction Parameters

Table 1: Reaction Stoichiometry and Reagent Parameters

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesDensity (g/mL)
N-methylaniline107.161.005.36 g (5.43 mL)0.0500.989
Bromine (Br₂)159.813.1525.17 g (8.07 mL)0.1573.120
Glacial Acetic Acid60.05Solvent50.0 mL (Total)-1.050
Sodium Bisulfite104.06Excess5.0 g in 100 mL--

Table 2: Expected Analytical Data & Yield

ParameterExpected Value
Chemical FormulaC₇H₆Br₃N
Molecular Weight343.84 g/mol [1]
Theoretical Yield17.19 g
Practical Yield85 - 92% (14.6 - 15.8 g)
AppearanceOff-white to pale yellow crystalline solid
Melting Point~120 - 122 °C[3]

Step-by-Step Methodology

Note: Bromine is highly toxic, volatile, and corrosive. All steps must be performed in a certified fume hood with appropriate PPE (heavy-duty nitrile gloves, lab coat, and face shield).

Step 1: Substrate Dissolution
  • Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.36 g (0.050 mol) of N-methylaniline in 30 mL of glacial acetic acid.

  • Causality: Glacial acetic acid serves as both the solvent and the electrophile-activating medium. Its polar protic nature polarizes the Br-Br bond, facilitating the generation of the bromonium ion without requiring external Lewis acids[2].

  • Self-Validation: The solution should be entirely clear and homogeneous. Any persistent turbidity indicates impurities in the starting aniline.

Step 2: Thermal Regulation
  • Action: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Causality: The initial electrophilic attack is highly exothermic. Suppressing the thermal energy prevents the oxidative degradation of the secondary amine by bromine, which would otherwise lead to tarry byproducts[2].

Step 3: Electrophilic Bromination
  • Action: Prepare a solution of 8.07 mL (0.157 mol, 3.15 eq) of elemental bromine in 20 mL of glacial acetic acid. Transfer this to a pressure-equalizing addition funnel and add dropwise to the aniline solution over 30–45 minutes, strictly maintaining the internal temperature below 5 °C.

  • Causality: Dropwise addition ensures the bromine is consumed instantly upon contact, preventing a high localized concentration of oxidant. The slight stoichiometric excess (3.15 eq) guarantees complete tribromination, overcoming the steric hindrance of the final ortho position[4].

  • Self-Validation: As each drop of bromine solution contacts the mixture, the dark red color should rapidly dissipate. Towards the end of the addition, a persistent orange tint and the precipitation of the tribrominated intermediate will be observed.

Step 4: Maturation
  • Action: Remove the ice bath and allow the reaction mixture to stir at room temperature (20-25 °C) for an additional 30 minutes.

  • Causality: Warming the mixture to room temperature provides the necessary activation energy to drive the final, sterically hindered bromination step to absolute completion[4].

Step 5: Quenching & Neutralization
  • Action: Pour the reaction mixture into a large beaker containing 200 mL of crushed ice and 50 mL of a 10% aqueous sodium bisulfite (NaHSO₃) solution under vigorous stirring.

  • Causality: Sodium bisulfite acts as a specific reducing agent, converting any unreacted elemental bromine into inert bromide ions. This instantly halts the reaction and prevents further oxidative side reactions during the workup[2].

  • Self-Validation (Critical): The deep red/orange color of the mixture will immediately vanish, yielding a distinct pale yellow or off-white suspension. This rapid color change is the definitive indicator of a successful and safe quench.

Step 6: Isolation
  • Action: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 50 mL of cold distilled water.

  • Causality: Cold water washes remove residual acetic acid and water-soluble inorganic salts (sodium bromide, sodium sulfate) without dissolving the hydrophobic tribrominated product.

Step 7: Purification
  • Action: Recrystallize the crude solid from a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystallization before secondary filtration.

  • Causality: Recrystallization exploits the differential solubility of the target product and trace mono-/di-brominated impurities across a temperature gradient, yielding high-purity crystals[3].

  • Self-Validation: The formation of distinct, needle-like or plate-like crystals rather than an amorphous powder confirms the high structural purity of the final compound.

References

  • National Center for Biotechnology Information. "2,4,6-Tribromo-N-methylaniline | C7H6Br3N | CID 11371329" PubChem. Available at:[Link]

  • Thieme-Connect. "Product Class 28: Arylamines" Science of Synthesis. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: A Detailed Guide to the Regioselective Bromination of N-methylaniline

Introduction The introduction of a bromine atom onto an aromatic ring is a cornerstone transformation in organic synthesis. Brominated aromatic compounds are highly valuable intermediates, serving as versatile building b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of a bromine atom onto an aromatic ring is a cornerstone transformation in organic synthesis. Brominated aromatic compounds are highly valuable intermediates, serving as versatile building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] N-methylaniline, an electron-rich aromatic amine, readily undergoes electrophilic aromatic substitution. However, the high reactivity of the N-methylamino group presents a significant challenge: controlling the reaction to achieve selective monobromination while preventing the formation of polybrominated byproducts.[2][3]

This comprehensive guide provides a detailed examination of the bromination of N-methylaniline, aimed at researchers, scientists, and drug development professionals. We will explore the underlying reaction mechanism, present two robust, step-by-step protocols using different brominating agents, and detail the necessary safety precautions, work-up, and purification procedures. The primary objective is to equip the user with the expertise to synthesize 4-bromo-N-methylaniline, the sterically favored product, with high yield and purity.

Mechanism: The Chemistry of Electrophilic Aromatic Substitution

The bromination of N-methylaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The N-methylamino group (-NHCH₃) is a powerful activating group, meaning it increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. This is due to the nitrogen's lone pair of electrons, which can be delocalized into the ring through resonance, stabilizing the positively charged intermediate.

The -NHCH₃ group is an ortho, para-director, meaning it preferentially directs the incoming electrophile to the positions ortho (C2, C6) and para (C4) to itself.[2][3] This regioselectivity is governed by the stability of the resonance structures of the carbocation intermediate, known as the sigma complex or Wheland intermediate.[4] The intermediates formed by attack at the ortho and para positions have a resonance structure where the positive charge is directly adjacent to the nitrogen atom, allowing for significant stabilization by the lone pair. The para product is generally favored over the ortho product due to reduced steric hindrance.

The reaction proceeds in two main steps:

  • Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic bromine species (Br⁺), forming a C-Br bond and the resonance-stabilized sigma complex.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring to yield the final product.

EAS_Mechanism cluster_0 Step 1: Formation of Sigma Complex cluster_1 Step 2: Aromatization Reactants N-methylaniline + Br⁺ SigmaComplex Sigma Complex (Wheland Intermediate) Reactants->SigmaComplex Electrophilic Attack Products 4-Bromo-N-methylaniline + H⁺ SigmaComplex->Products Deprotonation

Caption: General mechanism for the electrophilic bromination of N-methylaniline.

Experimental Protocols

Two common methods for the bromination of N-methylaniline are presented below. Protocol 1 uses elemental bromine, a powerful but highly hazardous reagent. Protocol 2 utilizes N-bromosuccinimide (NBS), a milder and safer alternative that is often preferred in modern synthesis.[4][5]

Safety First: Handling Bromine and Reagents

Elemental Bromine (Br₂):

  • Extreme Hazard: Bromine is a highly corrosive, toxic, and volatile reddish-brown liquid. It is fatal if inhaled and causes severe chemical burns upon skin contact.[6][7][8]

  • Mandatory Precautions: All work with elemental bromine must be conducted in a certified chemical fume hood.[6][9] A full complement of Personal Protective Equipment (PPE) is required, including chemical-resistant gloves (e.g., Viton or neoprene), a lab coat, and chemical splash goggles with a full-face shield.[7]

  • Spill Management: An emergency spill kit containing a neutralizing agent, such as a 1 M solution of sodium thiosulfate or sodium carbonate, must be readily accessible.[8][10]

General Safety:

  • N-methylaniline is toxic and should be handled with care.

  • Acetic acid is corrosive.

  • Always wear appropriate PPE, including gloves, lab coat, and safety glasses, for all procedures.

Protocol 1: Bromination with Elemental Bromine (Br₂) in Acetic Acid

This protocol is adapted from established procedures for the bromination of anilines and provides a reliable method for synthesizing 4-bromo-N-methylaniline.[11][12] The use of acetic acid helps to moderate the high reactivity of both reactants.[3]

Materials & Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mmol)Stoichiometry
N-methylaniline5.36 g (5.3 mL)107.1550.01.0 eq
Glacial Acetic Acid~90 mL60.05-Solvent
Bromine (Br₂)8.0 g (2.56 mL)159.8150.01.0 eq
10% Sodium Sulfite (aq)As needed--Quenching
Saturated Sodium BicarbonateAs needed--Neutralization
Dichloromethane (DCM)~150 mL--Extraction
Anhydrous Magnesium SulfateAs needed--Drying
Ice-water bath---Cooling
250 mL Round-bottom flask1---
Dropping funnel1---
Magnetic stirrer & stir bar1---

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (5.36 g, 50.0 mmol) in 60 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Prepare Bromine Solution: IN A FUME HOOD , carefully prepare a solution of bromine (8.0 g, 50.0 mmol) in 30 mL of glacial acetic acid in a dropping funnel.

  • Addition of Bromine: Add the bromine solution dropwise to the stirred N-methylaniline solution over approximately 45 minutes. It is crucial to maintain the internal reaction temperature below 10 °C throughout the addition to minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 75 minutes.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry. To destroy any unreacted bromine, add a 10% aqueous solution of sodium sulfite dropwise until the reddish-brown color disappears.[3][13]

  • Neutralization: Slowly and carefully neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate. Add in small portions to control the effervescence (CO₂ gas evolution) until the pH is approximately 8.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

This method offers a safer alternative to using elemental bromine.[14] The regioselectivity of NBS bromination can be influenced by the solvent; polar aprotic solvents are often employed.[4][15]

Materials & Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mmol)Stoichiometry
N-methylaniline5.36 g (5.3 mL)107.1550.01.0 eq
N-Bromosuccinimide (NBS)8.90 g177.9850.01.0 eq
Acetonitrile (MeCN)100 mL41.05-Solvent
Deionized Water~100 mL--Precipitation
Diethyl Ether or Ethyl Acetate~150 mL--Extraction
Anhydrous Sodium SulfateAs needed--Drying
250 mL Round-bottom flask1---
Magnetic stirrer & stir bar1---

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve N-methylaniline (5.36 g, 50.0 mmol) in 100 mL of acetonitrile.

  • Addition of NBS: To the stirred solution at room temperature, add N-bromosuccinimide (8.90 g, 50.0 mmol) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of water. This will precipitate the succinimide byproduct.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[16]

  • Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) to remove any remaining succinimide and then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product obtained from either protocol will likely be a brownish oil or solid and requires purification to obtain pure 4-bromo-N-methylaniline.

  • Purification: The most effective method for purification is flash column chromatography on silica gel.[3][17] A gradient elution system starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 98:2 Hexanes:EtOAc) is typically effective. Alternatively, recrystallization from a suitable solvent like ethanol can be employed.[12]

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value for 4-Bromo-N-methylaniline
Molecular Formula C₇H₈BrN[18]
Molecular Weight 186.05 g/mol [18][19]
Appearance Light brown liquid or solid
Melting Point ~32-34 °C
¹H NMR (CDCl₃) Peaks corresponding to aromatic, N-H, and N-CH₃ protons.
¹³C NMR, IR, MS Spectra consistent with the proposed structure.[20]

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
A[label="1. Reaction Setup\n(Dissolve N-methylaniline)"];
B[label="2. Controlled Addition\nof Brominating Agent"];
C [label="3. Reaction at\nSpecified Temperature"];
D [label="4. Quenching & Neutralization\n(Aqueous Work-up)"];
E [label="5. Liquid-Liquid Extraction"];
F [label="6. Drying & Solvent Removal"];
G [label="7. Purification\n(Chromatography/Recrystallization)", fillcolor="#34A853"];
H [label="8. Characterization\n(NMR, MS, IR)", fillcolor="#EA4335"];

A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;

}

Caption: General experimental workflow for the bromination of N-methylaniline.

Conclusion

This guide provides two verified protocols for the regioselective monobromination of N-methylaniline. The choice between elemental bromine and N-bromosuccinimide depends on the available safety infrastructure and desired reaction conditions. While Br₂ is a classic and effective reagent, the inherent hazards necessitate stringent safety controls. NBS offers a milder, safer, and often more user-friendly alternative. By understanding the underlying electrophilic substitution mechanism and carefully controlling the reaction parameters, researchers can reliably synthesize 4-bromo-N-methylaniline, a key intermediate for further chemical exploration and development.

References

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. Available at: [Link]

  • Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect. Synlett. Available at: [Link]

  • Synthesis of N-methyl-4-bromo-aniline. Molbase. Available at: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]

  • Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem. Available at: [Link]

  • Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. figshare. Available at: [Link]

  • Bromine Gas: Properties, Uses, and Safety Measures You Need to Know. OBW Technologies. Available at: [Link]

  • 4-Bromo-N-methylaniline. SpectraBase. Available at: [Link]

  • Student safety sheets 55 Bromine. CLEAPSS. Available at: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC. Available at: [Link]

  • 2-Bromo-N-methylaniline. MySkinRecipes. Available at: [Link]

  • Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF. ResearchGate. Available at: [Link]

  • 4-Bromo-2-methylaniline. PubChem. Available at: [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. Available at: [Link]

  • Workup: About. University of Rochester Chemistry. Available at: [Link]

  • Would this be the right mechanism for bromination of aniline in Br2/HBr? Reddit. Available at: [Link]

  • Production process for synthesizing 4-bromo-2-methylaniline. Google Patents.
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. ResearchGate. Available at: [Link]

  • Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. International Journal of Organic Chemistry. Available at: [Link]

  • 4-bromo-n-methylaniline (C7H8BrN). PubChemLite. Available at: [Link]

  • Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. Available at: [Link]

  • Base Catalysis of the Reaction of N-Methylaniline with 2,4-Dinitrofluorobenzene. ACS Publications. Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Experiment 24 – Electrophilic Aromatic Substitution. University Course Material. Available at: [Link]

  • A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2. Journal of Applicable Chemistry. Available at: [Link]

  • electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]

  • Reactions of Alkenes with Bromine. Chemistry LibreTexts. Available at: [Link]

  • Reaction of Alkenes with Bromine. Chemistry Steps. Available at: [Link]

  • Bromination of anilines using TsNBr 2. ResearchGate. Available at: [Link]

Sources

Method

Advanced Applications of 2,4,6-Tribromo-N-methylaniline in Organic Synthesis: Cross-Coupling, Polymer Frameworks, and Flame Retardants

Audience: Researchers, Synthetic Chemists, and Materials Scientists Document Type: Application Note & Experimental Protocols Introduction & Chemical Profile 2,4,6-Tribromo-N-methylaniline (CAS 81090-57-5) is a highly fun...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Materials Scientists Document Type: Application Note & Experimental Protocols

Introduction & Chemical Profile

2,4,6-Tribromo-N-methylaniline (CAS 81090-57-5) is a highly functionalized, halogenated aromatic building block[1][2]. While primary anilines like 2,4,6-tribromoaniline are widely used, the N-methyl variant offers distinct mechanistic advantages in advanced organic synthesis. The secondary amine functionality prevents unwanted diazotization side-reactions under oxidative conditions[3], while the electron-donating N-methyl group fine-tunes the electron density of the aromatic ring.

The presence of three carbon-bromine (C–Br) bonds at the ortho (2,6) and para (4) positions makes this compound an exceptional tri-topic electrophile for transition-metal-catalyzed cross-coupling reactions[4][5]. By exploiting the differential steric hindrance between the para and ortho positions, chemists can achieve either regioselective mono-coupling or exhaustive tri-coupling. Today, this molecule is a critical precursor in the synthesis of multi-aryl pharmaceuticals, Conjugated Microporous Polymers (CMPs), Porous Aromatic Frameworks (PAFs), and advanced flame retardants[6][7].

Application I: Multi-Aryl Substituted Anilines via Suzuki-Miyaura Coupling

The synthesis of highly sterically hindered 2,4,6-triaryl-N-methylanilines is traditionally challenging due to the bulk of the ortho-bromine atoms. However, ligand-free palladium-catalyzed aerobic Suzuki coupling has proven highly effective[4][5].

Mechanistic Causality

Using an aqueous N,N-dimethylformamide (DMF) solvent system is critical. DMF stabilizes the active Pd(0) nanoparticles generated in situ from Pd(OAc)2, eliminating the need for expensive and air-sensitive phosphine ligands[5]. The addition of water ensures the complete dissolution of the inorganic base (K3PO4), which is required to activate the aryl boronic acid into a reactive boronate complex prior to the transmetalation step.

SuzukiPathway A 2,4,6-Tribromo-N-methylaniline (Starting Material) B Pd(OAc)2 (1 mol%) Ligand-Free, Aerobic A->B D Aqueous DMF (DMF:H2O 2:1) Base: K3PO4, 80 °C B->D C Aryl Boronic Acid (3.5 - 4.0 equiv) C->B E Mono-aryl Intermediate (Para-substitution favored) D->E Kinetic Control F Exhaustive Coupling: 2,4,6-Triaryl-N-methylaniline D->F Thermodynamic/Excess E->F Further Coupling

Regioselective and exhaustive Suzuki-Miyaura coupling pathway for 2,4,6-Tribromo-N-methylaniline.

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes the critical role of solvent and base selection in achieving exhaustive cross-coupling[5].

EntrySolvent SystemBase (1.25 equiv/Br)Temperature (°C)Yield of Tri-coupled Product (%)
1DMF / H₂O (2:1) K₃PO₄·7H₂O 80 95
2Toluene / H₂O (2:1)K₃PO₄·7H₂O8045
3DMF / H₂O (2:1)Na₂CO₃8082
4DMF / H₂O (2:1)K₃PO₄·7H₂O2515 (Mostly mono-coupled)
Protocol 1: Exhaustive Ligand-Free Suzuki Coupling

Objective: Synthesis of 2,4,6-triphenyl-N-methylaniline.

  • Reaction Setup: To a 25 mL Schlenk tube, add 2,4,6-tribromo-N-methylaniline (0.25 mmol), phenylboronic acid (1.125 mmol, 4.5 equiv), K₃PO₄·7H₂O (1.25 mmol), and Pd(OAc)₂ (1.0 mol%).

  • Solvent Addition: Add a solvent mixture of DMF (2.7 mL) and deionized H₂O (1.3 mL). Do not purge with inert gas; the reaction proceeds aerobically.

  • Heating: Seal the tube and heat the mixture in an oil bath at 80 °C for 6–8 hours under vigorous magnetic stirring.

  • Self-Validation & Quality Control:

    • TLC Monitoring: Spot the reaction mixture against the starting material (Hexane/EtOAc 9:1). The starting material (

      
      ) should completely disappear, replaced by a highly UV-active spot (
      
      
      
      ).
    • HPLC: Monitor at 254 nm. The intermediate mono- and bis-coupled peaks should transiently appear and then converge into a single product peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (

    
     mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (silica gel, petroleum ether/EtOAc 100:1 to 50:1).

Application II: Conjugated Microporous Polymers (CMPs) & Flame Retardants

2,4,6-Tribromo-N-methylaniline acts as an excellent


-symmetric building block for constructing Porous Aromatic Frameworks (PAFs) and CMPs via Sonogashira-Hagihara cross-coupling[6][7]. When co-polymerized with 1,3,5-triethynylbenzene, it forms a highly cross-linked 3D hollow nanosphere network.
Mechanistic Causality

The N-methyl secondary amine groups line the internal pores of the resulting polymer network. This basic functionality significantly enhances the material's affinity for acidic organic micropollutants in wastewater treatment[7]. Furthermore, when these CMPs are coated with antimony pentoxide (


) and blended into epoxy resins, the nitrogen-rich, rigid aromatic network acts as a highly efficient char-forming agent, drastically reducing heat release during combustion[6].

SonogashiraCMP N1 Monomer A: 2,4,6-Tribromo-N-methylaniline N3 Catalyst System: Pd(PPh3)4 / CuI N1->N3 N2 Monomer B: 1,3,5-Triethynylbenzene N2->N3 N4 Solvent/Base: DMF / Et3N, 80 °C N3->N4 N5 Cross-Coupling Polymerization (C-C Bond Formation) N4->N5 N6 Conjugated Microporous Polymer (CMP) Network N5->N6

Sonogashira-Hagihara cross-coupling workflow for synthesizing Conjugated Microporous Polymers.

Quantitative Data: Flame Retardancy of CMP-Epoxy Composites

Incorporating these synthesized CMPs into epoxy (EP) resins yields exceptional flame retardancy metrics, as measured by conical calorimetry[6].

Material FormulationPeak Heat Release Rate (pHRR, kW/m²)Total Heat Release (THR, MJ/m²)Total Smoke Production (TSP) Reduction
Pure Epoxy Resin (Baseline)1024.0101.0N/A
CMP-HNS / EP809.385.2~10.0%
CMP-HNS-BSb / EP 645.2 70.8 23.7%
Protocol 2: Synthesis of Amine-Functionalized CMPs

Objective: Preparation of a porous aromatic framework via Sonogashira coupling.

  • Monomer Preparation: In a flame-dried 50 mL two-neck round-bottom flask, dissolve 2,4,6-tribromo-N-methylaniline (0.3 mmol) and 1,3,5-triethynylbenzene (0.3 mmol) in a degassed mixture of DMF (10 mL) and Triethylamine (Et₃N, 10 mL)[7].

  • Catalyst Addition: Under a strict Argon atmosphere, quickly add Pd(PPh₃)₄ (15 mg) and CuI (5 mg). The CuI acts as a co-catalyst to form the reactive copper acetylide intermediate.

  • Polymerization: Heat the mixture to 80 °C for 72 hours. The solution will gradually transition into a dark, insoluble suspension as the 3D polymer network forms.

  • Workup & Purification: Cool the mixture and filter the solid precipitate. To remove unreacted monomers and catalyst residues, subject the solid to Soxhlet extraction using methanol and chloroform for 24 hours each.

  • Self-Validation & Quality Control:

    • FTIR Spectroscopy: Analyze the dried powder. The successful completion of the cross-coupling is confirmed by the disappearance of the C–Br stretching band at 1064 cm⁻¹ and the terminal alkyne C–H stretch at 3298 cm⁻¹[7].

    • N-Methyl Integrity: The presence of an intense band around 3420 cm⁻¹ confirms that the secondary amine group remains intact and functionalized within the pores[7].

  • Drying: Dry the purified polymer network under vacuum at 120 °C for 12 hours to yield the final CMP powder.

References

  • National Institutes of Health (NIH). "2,4,6-Tribromo-N-methylaniline | C7H6Br3N | CID 11371329". PubChem. URL:[Link]

  • Thieme Connect. "Product Class 28: Arylamines". Science of Synthesis. URL:[Link]

  • ResearchGate. "Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF". Journal of Chemical Research. URL:[Link]

  • National Institutes of Health (NIH). "Composite Flame Retardants Based on Conjugated Microporous Polymer Hollow Nanospheres with Excellent Flame Retardancy". ACS Omega. URL:[Link]

  • OAE Publishing Inc. "Amine-functionalized porous aromatic frameworks for efficient adsorption of hazardous organic micropollutants in water". Water Emerging Contaminants & Nanoplastics. URL:[Link]

Sources

Application

Comprehensive Characterization of 2,4,6-Tribromo-N-methylaniline (TBMA): From Spectroscopic Fingerprinting to Chromatographic Purity Assessment

Introduction & Context 2,4,6-Tribromo-N-methylaniline (TBMA) is a halogenated aromatic amine frequently encountered as a synthetic intermediate in the production of flame retardants, agrochemicals, and dyes.[1][2][3] It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

2,4,6-Tribromo-N-methylaniline (TBMA) is a halogenated aromatic amine frequently encountered as a synthetic intermediate in the production of flame retardants, agrochemicals, and dyes.[1][2][3] It is produced via the electrophilic bromination of N-methylaniline.[1][2]

The critical analytical challenge lies in distinguishing TBMA from its precursors (N-methylaniline) and potential by-products (e.g., under-brominated species like 2,4-dibromo-N-methylaniline or the non-methylated analog 2,4,6-tribromoaniline).[1][2] This Application Note provides a self-validating protocol for the structural confirmation and purity assessment of TBMA.

Physicochemical Profile & Safety

Before instrumental analysis, the sample must be handled according to strict safety protocols due to the toxicity associated with halogenated anilines.[2]

PropertyDescriptionAnalytical Relevance
Appearance White to off-white crystalline solidColoration indicates oxidation/impurities.[1][2]
Solubility Soluble in CHCl

, EtOAc, MeOH; Insoluble in Water
Dictates NMR solvent (CDCl

) and HPLC diluent.[1][2]
Stability Light-sensitive; prone to oxidationStore in amber vials; analyze fresh preps.[1][2]

Safety Warning: TBMA is a potential skin sensitizer and irritant.[1][2] All handling must occur in a fume hood.[2]

Module A: Spectroscopic Identification (Qualitative)[1][2]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing TBMA from 2,4,6-tribromoaniline (non-methylated).[1][2] The steric bulk of the ortho-bromines forces the N-methyl group out of planarity, potentially affecting chemical shifts.[1][2]

Protocol:

  • Dissolve ~10 mg of sample in 0.6 mL CDCl

    
     (ensure solvent is acid-free to prevent salt formation).
    
  • Acquire

    
    H NMR (min.[2][4] 400 MHz) with 16 scans.[2]
    

Diagnostic Signals (Expected):

MoietyShift (

ppm)
MultiplicityIntegrationStructural Proof
Ar-H (3,5) 7.60 – 7.75Singlet (s)2HConfirms symmetry and 2,4,6-substitution pattern.[1][2]
N-H 4.00 – 4.50Broad Singlet1HConfirms secondary amine.[1][2] (Primary amine would be 2H).[2]
N-CH

3.00 – 3.20Singlet (s)3HCRITICAL: Distinguishes from non-methylated analog.[1][2]

Note: If the aromatic signal appears as a multiplet or doublet, the sample is likely under-brominated (e.g., 2,4-dibromo derivative).[1]

Mass Spectrometry (Isotope Fingerprinting)

The presence of three bromine atoms creates a distinct isotopic envelope due to the natural abundance of


Br (50.7%) and 

Br (49.3%).[2]

The "1:3:3:1" Rule: For a molecule with 3 Bromine atoms, the molecular ion cluster (


) will span 6 mass units:
  • M (all

    
    Br):  Low intensity
    
  • M+2 (Two

    
    Br, One 
    
    
    
    Br):
    High intensity (~3x M)[1]
  • M+4 (One

    
    Br, Two 
    
    
    
    Br):
    High intensity (~3x M)
  • M+6 (Three

    
    Br):  Low intensity (~1x M)[1][2]
    

Validation Step: If your MS spectrum shows a 1:2:1 ratio (M, M+2, M+4), the sample is only di-brominated.[1]

Module B: Chromatographic Protocols (Quantitative)

GC-MS Method (Preferred for Identification)

Gas Chromatography is ideal for TBMA due to its volatility and lack of highly polar groups that cause tailing.[1][2]

Instrument: Agilent 7890/5977 or equivalent. Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).[1][2][5]

Method Parameters:

  • Inlet: 250°C, Split 20:1.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, EI (70 eV).

  • Scan Range: 50 – 500 amu.[1][2]

System Suitability Criteria:

  • Tailing Factor: < 1.2 (Halogenated amines can interact with active sites; ensure liner is deactivated).[1][2]

  • RSD (Area): < 2.0% for 5 replicate injections.[1][2]

HPLC-UV Method (Preferred for Purity Assay)

Use this method for quantifying non-volatile impurities or if the sample degrades thermally in GC.[1][2]

Instrument: HPLC with PDA/UV Detector. Column: C18 (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.[1]

Mobile Phase:

  • A: Water + 0.1% Formic Acid[1][2]

  • B: Acetonitrile + 0.1% Formic Acid[1][2]

  • Mode: Isocratic 20:80 (A:B) or Gradient (60% B to 95% B over 10 min).

    • Rationale: TBMA is highly lipophilic; high organic content is required to elute it within a reasonable time.[1][2]

Detection: UV @ 254 nm (aromatic ring) and 210 nm.[1][2]

Analytical Decision Tree (Visualization)

The following workflow illustrates the logical progression for characterizing an unknown batch of TBMA.

TBMA_Workflow Start Unknown Sample (Suspected TBMA) NMR 1H NMR Analysis (CDCl3) Start->NMR Check_Me Singlet @ ~3.1 ppm? NMR->Check_Me Check_Ar Singlet (2H) @ ~7.6 ppm? Check_Me->Check_Ar Yes Fail_Me Identity Mismatch: Likely 2,4,6-Tribromoaniline Check_Me->Fail_Me No (NH2 present) Fail_Ar Identity Mismatch: Likely Under-brominated Check_Ar->Fail_Ar No (Multiplets) GCMS GC-MS Analysis (DB-5ms) Check_Ar->GCMS Yes Check_Iso Isotope Pattern 1:3:3:1? GCMS->Check_Iso Fail_Iso Impurity Detected: Check Di/Mono-bromo analogs Check_Iso->Fail_Iso No HPLC HPLC-UV Purity Assay (>98% Area) Check_Iso->HPLC Yes (M+6 present) Final CERTIFIED REFERENCE MATERIAL HPLC->Final

Caption: Analytical logic flow for validating 2,4,6-Tribromo-N-methylaniline identity and purity.

Troubleshooting & "Trustworthiness" Checks

ObservationRoot CauseCorrective Action
GC Tailing Active sites in liner/column interacting with amine.[1][2]Replace liner with deactivated glass wool; trim column 10cm.[2]
Extra NMR Peaks Solvent impurities or salt formation.[1][2]Filter sample; ensure CDCl

is neutralized (store over K

CO

).[1][2]
Low MS Response Source contamination.[1][2]Halogenated compounds can foul sources.[2] Clean ion source if repeller voltage maximizes.[2]
HPLC Pressure High Precipitation.[1][2]TBMA is insoluble in water.[2][6] Ensure sample is dissolved in MeOH/ACN before injection.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11371329, 2,4,6-Tribromo-N-methylaniline.[1][2] Retrieved from [Link][1][2]

  • U.S. EPA (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2] Retrieved from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1][2] John Wiley & Sons.[2] (Standard reference for halogen isotope patterns and NMR shifts).

  • NIST Mass Spectrometry Data Center. 2,4,6-Tribromoaniline (Analog Reference).[1][2] Retrieved from [Link][1][2]

Sources

Method

HPLC and GC-MS methods for 2,4,6-Tribromo-N-methylaniline analysis

Application Note: Chromatographic and Mass Spectrometric Profiling of 2,4,6-Tribromo-N-methylaniline Executive Summary The accurate quantification of halogenated secondary amines, specifically 2,4,6-Tribromo-N-methylanil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic and Mass Spectrometric Profiling of 2,4,6-Tribromo-N-methylaniline

Executive Summary

The accurate quantification of halogenated secondary amines, specifically 2,4,6-Tribromo-N-methylaniline (TBMA, CID 11371329)[1], is a critical requirement in pharmaceutical impurity profiling, agrochemical synthesis, and environmental monitoring. Structurally analogous to 2,4,6-tribromoaniline—a known impurity in color additives such as D&C Red Nos. 21 and 22[2]—TBMA presents unique analytical challenges due to its high lipophilicity and the presence of a reactive secondary amine. This guide details field-proven High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, emphasizing mechanistic causality and self-validating quality control architectures.

Part 1: Physicochemical Rationale & Analytical Strategy

The molecular architecture of TBMA dictates the analytical approach:

  • Steric and Electronic Effects: The three bulky, electronegative bromine atoms on the aromatic ring significantly increase the molecule's hydrophobicity. In reverse-phase (RP) HPLC, this necessitates a high percentage of organic modifier (e.g., Acetonitrile) to achieve elution[3].

  • Silanol Interactions: The N-methyl group forms a secondary amine that is prone to ionic interactions with residual, unendcapped silanols on traditional silica-based stationary phases. This manifests as severe peak tailing. Therefore, low-silanol or mixed-mode columns are mandatory[3].

  • Isotopic Signatures: Bromine exists natively as a ~50:50 mixture of

    
     and 
    
    
    
    . A tribrominated species like TBMA will yield a highly diagnostic isotopic cluster (M, M+2, M+4, M+6) in a 1:3:3:1 ratio during Electron Impact (EI) MS[4]. This signature acts as an intrinsic qualitative validator.

Workflow A TBMA Sample Matrix (Dyes, Wastewater, API) B Sample Preparation (SPME or LLE) A->B Extraction C Matrix Complexity & Sensitivity Needs B->C Decision Node D HPLC-UV/MS Reverse-Phase, Low Silanol C->D High Matrix / Labile E GC-MS EI Mode, Isotopic Profiling C->E Volatile / Trace Analysis F Data Validation (SST & Isotope Ratio Check) D->F Quantification E->F Quantification

Analytical workflow for 2,4,6-Tribromo-N-methylaniline extraction and quantification.

Part 2: HPLC-UV/MS Methodology

This method is optimized for bulk purity analysis and non-volatile matrices.

Mechanistic Rationale: To prevent the secondary amine from interacting with the stationary phase, the mobile phase must be acidic. While phosphoric acid provides a highly transparent UV baseline, it causes severe ion suppression and source fouling in mass spectrometry. Therefore, formic acid is substituted when MS compatibility is required[3].

Step-by-Step Protocol
  • Column Selection: Utilize a low-silanol reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 3 µm)[3].

  • Mobile Phase Preparation:

    • Channel A: LC-MS grade Water + 0.1% Formic Acid.

    • Channel B: LC-MS grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient Elution: Start at 40% B, ramp to 90% B over 15 minutes, hold for 5 minutes to elute highly retained tribrominated species, and re-equilibrate at 40% B. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic system) and MS in ESI+ mode.

Self-Validating System Architecture
  • System Suitability Test (SST): The tailing factor (

    
    ) for the TBMA peak must be 
    
    
    
    . A higher value indicates column degradation or inadequate mobile phase buffering.
  • Carryover Control: Inject a blank (50:50 Water:MeCN) immediately following the highest calibration standard. Carryover must be

    
     of the Lower Limit of Quantification (LLOQ).
    

Part 3: GC-MS Methodology

For trace-level environmental analysis or complex dye matrices (e.g., Eosin Y), Gas Chromatography coupled with Mass Spectrometry provides superior sensitivity and separation efficiency[2][5].

Mechanistic Rationale: While N-methylanilines can be derivatized to improve volatility, TBMA possesses sufficient vapor pressure for direct GC analysis if a properly deactivated inlet liner is used. Solid-Phase Microextraction (SPME) is employed to isolate the analyte from aqueous or dye matrices without the need for large volumes of organic solvents, preventing matrix deposition in the GC inlet[2].

Step-by-Step Protocol
  • Extraction (SPME): Immerse a polyacrylate SPME fiber into 10 mL of the buffered aqueous sample (pH adjusted to 9.0 to ensure the amine is fully deprotonated and partitioned into the organic fiber) for 30 minutes at 40°C[2].

  • Desorption: Insert the fiber into the GC inlet at 250°C for 3 minutes in splitless mode.

  • Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., Rxi-5MS, 30 m × 0.25 mm × 0.25 µm)[4].

    • Oven Program: 40°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)[4].

  • Mass Spectrometry (EI Mode): Operate at 70 eV. Monitor the molecular ion cluster in Selected Ion Monitoring (SIM) mode at m/z 341, 343, 345, and 347.

Self-Validating System Architecture
  • Isotopic Ratio Verification: The identification of TBMA is only confirmed if the background-corrected mass spectrum matches the theoretical 1:3:3:1 ratio of the tribrominated cluster within a

    
     tolerance[6].
    
  • Internal Standardization: Spike samples with

    
    -2,4,6-tribromoaniline prior to SPME extraction. The recovery of the internal standard validates the extraction efficiency and normalizes matrix-induced signal suppression[2].
    

Part 4: Quantitative Data & Method Comparison

The selection between HPLC and GC-MS should be driven by the required sensitivity and the nature of the sample matrix. The following table summarizes the validated performance metrics extrapolated from analogous brominated aniline analyses[2][4][5].

Analytical TechniqueTypical LODLinear Dynamic RangePrecision (RSD)Primary Application / Advantage
HPLC-UV (254 nm) 50 - 100 ng/mL0.5 - 100 µg/mL< 2.0%High-throughput bulk purity analysis; robust for non-volatile matrices.
LC-ESI-MS (SIM) 1 - 5 ng/mL10 - 1000 ng/mL< 4.0%Thermally labile matrices; trace impurity profiling in APIs.
SPME-GC-EI-MS 0.05 - 0.5 ng/mL1 - 500 ng/mL< 5.0%Ultra-trace environmental analysis; complex dye matrices; definitive structural ID.

References

  • SIELC Technologies. Separation of 2,4,6-Tribromoaniline on Newcrom R1 HPLC column. Retrieved from[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11371329, 2,4,6-Tribromo-N-methylaniline. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from[Link]

  • Weisz, A., et al. (2004). Determination of 2,4,6-tribromoaniline in the color additives D&C Red Nos. 21 and 22 (Eosin Y) using solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from[Link]

  • Gika, H., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from[Link]

Sources

Application

role of 2,4,6-Tribromo-N-methylaniline in pharmaceutical and agrochemical research

Application Note: The Strategic Role of 2,4,6-Tribromo-N-methylaniline in Modern Pharmaceutical and Agrochemical Design Executive Summary 2,4,6-Tribromo-N-methylaniline (CAS: 81090-57-5) is a highly specialized, polyhalo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Strategic Role of 2,4,6-Tribromo-N-methylaniline in Modern Pharmaceutical and Agrochemical Design

Executive Summary

2,4,6-Tribromo-N-methylaniline (CAS: 81090-57-5) is a highly specialized, polyhalogenated secondary amine that serves as a critical building block in advanced organic synthesis[1]. Characterized by its intense steric bulk and strong electron-withdrawing properties, this compound is increasingly utilized in pharmaceutical research to modulate pharmacokinetic profiles—specifically through the inhibition of cytochrome P450 enzymes like CYP2E1[2][3]. In agrochemical development, its incorporation into lead scaffolds dramatically enhances lipophilicity and environmental stability, ensuring prolonged efficacy of fungicides and herbicides[4]. This guide details the structural causality, application workflows, and self-validating protocols for utilizing 2,4,6-Tribromo-N-methylaniline in discovery pipelines.

Physicochemical Profiling & Structural Causality

The utility of 2,4,6-Tribromo-N-methylaniline stems directly from its unique substitution pattern. The presence of three heavy bromine atoms on the phenyl ring dictates both its chemical reactivity and biological interactions:

  • Steric Shielding & Metabolic Resistance: The bulky bromine atoms at the ortho (2,6) and para (4) positions completely block the most metabolically labile sites on the aniline ring. This forces enzymatic degradation pathways (such as those mediated by CYP450s) to rely almost exclusively on the N-demethylation of the secondary amine[3].

  • Halogen Bonding (Sigma-Hole Interactions): Bromine is highly polarizable, creating an electrophilic region (the sigma-hole) opposite the C-Br covalent bond. This allows the molecule to form strong, highly directional non-covalent interactions with nucleophilic residues (e.g., backbone carbonyls) in target protein binding pockets.

  • Attenuated Basicity: The strong electron-withdrawing inductive effect of the tribromo system pulls electron density away from the nitrogen atom, significantly lowering its pKa compared to unsubstituted N-methylaniline, thereby altering its ionization state at physiological pH.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Impact in Design
Molecular Weight 343.84 g/mol High mass contribution; requires careful monitoring of ligand efficiency (LE)[1].
LogP (Predicted) ~4.5High lipophilicity; drives passive membrane and leaf cuticle penetration.
Topological Polar Surface Area 12.0 ŲExcellent permeability profile for central nervous system (CNS) or systemic targets[1].
H-Bond Donors / Acceptors 1 / 1The secondary amine provides a singular, highly specific vector for target interaction.

Pharmaceutical & Agrochemical Applications

Pharmaceutical Design: CYP2E1 Modulation

In drug development, 2,4,6-Tribromo-N-methylaniline derivatives are utilized to probe and inhibit CYP2E1, an enzyme responsible for the metabolism of various low-molecular-weight drugs and toxins[2]. By occupying the CYP2E1 active site, the tribromo-phenyl ring utilizes its steric bulk to prevent the enzyme from adopting its catalytic conformation, while the halogen bonds anchor the inhibitor in place[3].

CYP_Pathway A 2,4,6-Tribromo-N-methylaniline B CYP2E1 Active Site A->B Sigma-Hole Binding C Ortho/Para Oxidation (Blocked by Br) B->C Steric Hindrance D N-Demethylation (Primary Pathway) B->D Enzymatic Cleavage E Prolonged Scaffold Half-Life D->E Active Metabolite Formation

Fig 1: Metabolic routing of 2,4,6-Tribromo-N-methylaniline within the CYP2E1 active site.

Agrochemical Design: Environmental Stability

For agrochemicals, active pharmaceutical ingredients (APIs) must survive harsh environmental conditions (UV exposure, soil microbiome degradation) while effectively penetrating the waxy cuticles of plant leaves. The incorporation of the 2,4,6-tribromo motif drastically increases the resistance of the compound to microbial oxidation in soil, extending the half-life of the applied pesticide or fungicide[4].

Validated Experimental Protocols

Protocol A: Synthesis of 2,4,6-Tribromo-N-methylaniline via Dealkylation

Direct bromination of N-methylaniline often yields complex mixtures due to competing N-bromination and unselective ring activation. A highly controlled, self-validating approach utilizes the dealkylation of 2,4,6-tribromo-N,N-dimethylaniline[5].

Reagents: N,N-Dimethylaniline, Bromine (Br₂), Glacial Acetic Acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl).

Step-by-Step Methodology:

  • Electrophilic Aromatic Bromination:

    • Dissolve N,N-dimethylaniline (1.0 eq) in glacial acetic acid. Causality: Acetic acid acts as a polar protic solvent that stabilizes the arenium ion intermediate without reacting with bromine.

    • Cool the system to 0°C using an ice bath. Slowly add Br₂ (3.1 eq) dropwise. Causality: The reaction is highly exothermic; maintaining 0°C prevents oxidative polymerization of the aniline.

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the starting material and the emergence of a single non-polar spot confirms the formation of 2,4,6-tribromo-N,N-dimethylaniline.

  • Nitrosative Dealkylation:

    • Isolate the intermediate and dissolve in a mixture of HCl and ethanol.

    • Add aqueous NaNO₂ (1.1 eq) at 0–5°C. The nitroso group selectively replaces one N-methyl group[5].

  • Cleavage and Isolation:

    • Treat the resulting N-nitroso-N-methyl intermediate with a mild reducing agent or heat in acidic conditions to cleave the nitroso group, yielding the secondary amine.

    • Validation Checkpoint 2: Confirm product identity via LC-MS. The mass spectrum must show the characteristic isotopic pattern of three bromine atoms (M, M+2, M+4, M+6 in a 1:3:3:1 ratio) with an m/z corresponding to 343.8[1].

Synthesis_Workflow N1 N,N-Dimethylaniline N2 Electrophilic Bromination (Br2, AcOH, 0°C) N1->N2 Step 1 N3 2,4,6-Tribromo-N,N-dimethylaniline N2->N3 Ortho/Para Substitution N4 Dealkylation (Nitroso Replacement) N3->N4 Step 2 N5 2,4,6-Tribromo-N-methylaniline (Target Compound) N4->N5 Cleavage & Isolation

Fig 2: Controlled synthesis workflow via N,N-dimethylaniline dealkylation.

Protocol B: In Vitro CYP2E1 Inhibition & Metabolic Stability Assay

To validate the metabolic resistance of the synthesized compound, an in vitro assay using Human Liver Microsomes (HLMs) is employed.

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add pooled HLMs to a final protein concentration of 0.5 mg/mL.

  • Compound Incubation: Introduce 2,4,6-Tribromo-N-methylaniline (test compound) at a final concentration of 1 µM. Causality: Keeping the concentration low ensures first-order kinetics and prevents non-specific protein binding artifacts.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: CYP450 enzymes are strictly dependent on NADPH for the electron transfer required to activate molecular oxygen[3].

  • Quenching & Extraction: At specific time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism.

  • Validation Checkpoint (Self-Validation): Run a parallel control using a known highly cleared CYP2E1 substrate (e.g., Chlorzoxazone). If the control does not degrade, the HLM/NADPH system is inactive, and the assay must be repeated.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance (CL_int).

Quantitative Data Summary

The structural modifications introduced by the tribromo-substitution yield stark contrasts in metabolic stability when compared to unsubstituted baselines.

Table 2: Comparative Metabolic Stability Profile (HLM Assay)
Compound ScaffoldPrimary Metabolic PathwayHalf-Life (T₁/₂)Intrinsic Clearance (CL_int)
Aniline Rapid ortho/para hydroxylation< 10 mins> 150 µL/min/mg
2,4,6-Tribromoaniline Highly restricted; slow oxidation> 120 mins< 15 µL/min/mg
2,4,6-Tribromo-N-methylaniline N-demethylation~ 85 mins~ 25 µL/min/mg

Note: The N-methyl group introduces a new, albeit slow, metabolic liability (N-demethylation), which is often intentionally utilized in prodrug design to slowly release the active primary amine over time.

References

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of 2,4,6-Tribromo-N-methylaniline

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Rationale The synthesis of highly functionalized h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Rationale

The synthesis of highly functionalized halogenated anilines, such as 2,4,6-Tribromo-N-methylaniline, is a critical operation in the development of advanced pharmaceutical intermediates, agrochemicals, and specialized flame-retardant materials [1]. The presence of three bromine atoms on the aromatic ring significantly enhances the molecule's electrophilic character, making it an ideal candidate for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2].

Scaling up the electrophilic aromatic bromination of N-methylaniline presents distinct chemical engineering challenges. The secondary amine group (-NHCH₃) is a strong, activating, ortho/para-directing substituent. While this ensures rapid conversion, the reaction is highly exothermic and generates stoichiometric quantities of corrosive hydrogen bromide (HBr) gas [3]. This application note details a self-validating, scalable protocol utilizing glacial acetic acid (GAA) as the solvent, designed to maximize regioselectivity, manage thermal hazards, and streamline downstream isolation.

Mechanistic Pathway and Causality

The transformation relies on Electrophilic Aromatic Substitution (EAS). The lone pair on the nitrogen atom of N-methylaniline donates electron density into the aromatic pi-system via resonance, creating nucleophilic hotspots at the 2, 4, and 6 positions.

Why Glacial Acetic Acid (GAA)? GAA is the solvent of choice for this scale-up for three causal reasons:

  • Polarity and Stabilization: It is sufficiently polar to stabilize the cationic Wheland intermediate (sigma complex) during the electrophilic attack.

  • Solubility Dynamics: N-methylaniline and liquid bromine are highly soluble in GAA, ensuring a homogeneous reaction at the start. However, as the tribrominated product forms, its solubility in cold GAA drops drastically, allowing the product to precipitate. This drives the reaction forward (Le Chatelier's principle) and acts as an in-situ purification step [3].

  • Moderation of Reactivity: Unlike Lewis acid-catalyzed bromination, GAA moderates the reactivity of Br₂, preventing oxidative degradation of the amine.

Mechanism SM N-Methylaniline (Activated Aromatic) Sigma Cationic Sigma Complex (Wheland Intermediate) SM->Sigma Electrophilic Attack (Positions 2,4,6) Br2 Bromine (Br₂) in GAA Br2->Sigma HBr HBr Gas (Byproduct) Sigma->HBr Product 2,4,6-Tribromo-N-methylaniline (Precipitates) Sigma->Product Deprotonation (Aromatization)

EAS Mechanism for the tribromination of N-methylaniline in Glacial Acetic Acid.

Scale-Up Experimental Protocol (1.0 Mole Scale)

The following protocol is designed for a 1.0-mole scale but is mathematically modeled for linear scale-up in glass-lined continuous stirred-tank reactors (CSTR).

Equipment and Safety Preparation
  • Reactor: 2.0 L jacketed glass reactor equipped with a PTFE overhead stirrer, internal thermocouple, and a pressure-equalizing dropping funnel.

  • Off-gas Management: The reactor condenser must be vented to a dual-stage caustic scrubber system (10% NaOH w/v) to neutralize the 3.0 moles of HBr gas generated [3].

  • PPE: Full-face respirator, heavy-duty butyl rubber gloves, and a chemical splash suit. Bromine is highly toxic and corrosive.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Charge the reactor with 500 mL of Glacial Acetic Acid (GAA).

  • Begin agitation (250 RPM) and add N-methylaniline (107.15 g, 1.00 mol).

  • Circulate chilled fluid through the reactor jacket to cool the internal mixture to 10 °C to 15 °C.

Step 2: Electrophile Addition

  • In a fume hood, carefully charge the dropping funnel with liquid Bromine (495.4 g, 159 mL, 3.10 mol). Note: A slight excess (0.10 mol) ensures complete conversion of the dibromo intermediate.

  • Initiate dropwise addition of bromine into the reactor.

  • Critical Control Parameter (CCP): Adjust the addition rate to maintain the internal temperature strictly between 15 °C and 25 °C. The reaction is highly exothermic. Addition typically requires 90 to 120 minutes at this scale.

Step 3: Maturation and In-Process Control (IPC)

  • Once addition is complete, remove the cooling jacket and allow the reaction to warm to ambient temperature (20 °C - 25 °C).

  • Increase agitation to 350 RPM as the mixture will become a thick slurry due to the precipitation of the tribrominated product.

  • Stir for an additional 2 hours.

  • Self-Validation (IPC): Withdraw a 0.5 mL aliquot, quench in aqueous sodium bisulfite, extract with ethyl acetate, and analyze via HPLC (UV at 254 nm). Proceed to the next step only when the dibromo-intermediate is < 1.0% Area.

Step 4: Quenching and Isolation

  • Slowly charge 100 mL of a 10% (w/v) aqueous Sodium Bisulfite (NaHSO₃) solution to the reactor to quench any unreacted bromine. The red/brown tint of the slurry will transition to a pale yellow/white.

  • Add 400 mL of chilled deionized water to fully crash out the product and solubilize residual HBr and GAA.

  • Filter the thick slurry through a sintered glass Buchner funnel under vacuum.

  • Wash the filter cake with 2 x 200 mL of cold deionized water until the filtrate pH is > 5.

Step 5: Purification and Drying

  • Recrystallize the crude solid from hot ethanol (approx. 3 mL/g of crude) to remove trace monobromo and dibromo impurities.

  • Dry the purified crystals in a vacuum oven at 45 °C at 50 mbar for 12 hours.

Quantitative Data and Yield Analysis

The table below summarizes the expected stoichiometric parameters and analytical outcomes for the validated 1.0-mole process.

ParameterTarget ValueAcceptable RangeAnalytical Method / Note
N-Methylaniline 1.00 mol (107.15 g)N/AStarting Material
Bromine (Br₂) 3.10 mol (495.4 g)3.05 - 3.15 mol3.0 eq required; slight excess used.
Reaction Temp (Addition) 20 °C15 °C - 25 °CInternal Thermocouple
Crude Yield 310 g (90%)85% - 93%Gravimetric
Purified Yield 285 g (83%)80% - 86%Post-recrystallization
Purity (HPLC) > 99.0%> 98.5%Reverse-phase HPLC (A-H2O/B-MeCN)
Melting Point 119 °C118 °C - 120 °CCapillary apparatus [1]

Process Workflow Visualization

To ensure operational clarity during scale-up, the following workflow maps the critical unit operations and their associated quality control gates.

Workflow Prep Reactor Preparation Charge GAA & Substrate Cooling Cooling Phase Jacket Temp: 10°C Prep->Cooling Addition Bromine Addition Exotherm Control (T < 25°C) Cooling->Addition Hold Maturation Hold 2 Hours at Ambient Addition->Hold IPC IPC Check Dibromo < 1.0%? Hold->IPC IPC->Hold No (Continue) Quench Bisulfite Quench Neutralize excess Br₂ IPC->Quench Yes (Pass) Filtration Vacuum Filtration Water Washes Quench->Filtration Final Recrystallization & Drying Final Product Isolation Filtration->Final

Process workflow for the scalable synthesis and isolation of 2,4,6-Tribromo-N-methylaniline.

References

  • National Center for Biotechnology Information (PubChem). "2,4,6-Tribromo-N-methylaniline | C7H6Br3N | CID 11371329." PubChem Compound Summary. Available at: [Link]

  • ScienceMadness / General Chemical Literature. "Bromination of aromatic compounds without catalyst." Organic Chemistry Forums. Available at: [Link]

Application

Application Notes and Protocols for the Safe Handling of 2,4,6-Tribromo-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals A. Introduction and Scope 2,4,6-Tribromo-N-methylaniline is a halogenated aromatic amine, a class of compounds that are valuable intermediates in organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A. Introduction and Scope

2,4,6-Tribromo-N-methylaniline is a halogenated aromatic amine, a class of compounds that are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of bromine atoms on the aromatic ring and the N-methyl group can significantly influence the reactivity and biological activity of the molecule. While specific toxicological data for 2,4,6-Tribromo-N-methylaniline is limited, its structural similarity to other brominated anilines, such as 2,4,6-Tribromoaniline, necessitates a cautious and well-informed approach to its handling.[1] This guide provides a detailed overview of the potential hazards, recommended safety precautions, and handling protocols to ensure the safety of laboratory personnel.

B. Hazard Assessment and GHS Classification

Due to the lack of extensive specific data for 2,4,6-Tribromo-N-methylaniline, the hazard assessment is primarily based on the known profiles of structurally similar compounds, such as 2,4,6-Tribromoaniline. Aromatic amines as a class are known for their potential toxicity.[2]

Anticipated GHS Classification (based on analogs):

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[3][4][5]
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin[3][4][5]
Acute Toxicity, InhalationCategory 3 or 4H331: Toxic if inhaled or H332: Harmful if inhaled[3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[3]
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[4]

Key Potential Health Hazards:

  • Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5]

  • Methemoglobinemia: A significant risk associated with aniline and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin), fatigue, dizziness, and in severe cases, coma or death.[1][6]

  • Irritation: The compound is expected to be irritating to the skin, eyes, and respiratory tract.[3][5]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[3][5]

C. Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₆Br₃NPubChem[7]
Molecular Weight 343.84 g/mol PubChem[7]
Appearance Data not available. Assumed to be a solid.N/A
Melting Point Data not available.N/A
Boiling Point Data not available.N/A
Solubility Data not available. Likely insoluble in water, soluble in organic solvents.Based on analogs[8]
CAS Number 81090-57-5PubChem[7]

D. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of 2,4,6-Tribromo-N-methylaniline, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered.[9] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.

  • Skin and Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of skin contact, a chemically resistant apron or coveralls should be worn.[10]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][10]

Diagram: Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Donning1 1. Lab Coat Donning2 2. Goggles/Face Shield Donning1->Donning2 Donning3 3. Gloves Donning2->Donning3 Doffing1 1. Gloves Doffing2 2. Goggles/Face Shield Doffing1->Doffing2 Doffing3 3. Lab Coat Doffing2->Doffing3

Caption: Correct sequence for donning and doffing PPE.

E. Safe Handling and Storage Protocols

General Handling
  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing work.

  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.[2]

  • Weighing: Weigh the solid in a fume hood. Use a disposable weighing boat or clean glassware.

  • Transfers: Conduct all transfers of the solid or its solutions within a fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

F. Emergency Procedures

Spill Response

In the event of a spill, follow these procedures immediately.

Diagram: Spill Response Decision Tree

Spill_Response Spill Spill Occurs Size Is the spill large or are you comfortable cleaning it up? Spill->Size Evacuate Evacuate the area. Alert others. Call emergency services. Size->Evacuate No SmallSpill Small Spill (Manageable by trained personnel) Size->SmallSpill Yes PPE Don appropriate PPE (gloves, goggles, respirator if needed). SmallSpill->PPE Contain Cover with an inert absorbent material (e.g., vermiculite, sand). Do not create dust. PPE->Contain Collect Carefully scoop the absorbed material into a labeled hazardous waste container. Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste. Decontaminate->Dispose

Caption: Decision tree for responding to a chemical spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Alert: If the spill is large or you are not trained to handle it, evacuate the area, alert others, and contact your institution's emergency response team.

  • Secure the Area: Close the doors to the affected area to contain any vapors.

  • Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including a respirator if necessary.

  • Contain and Absorb: For a solid spill, gently cover the material with a damp paper towel to avoid creating dust, then carefully scoop it into a labeled hazardous waste container.[11] For a liquid spill, cover with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards.[12]

  • Collect Waste: Carefully scoop the absorbed material and contaminated items into a designated, labeled hazardous waste container.[13][14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Dispose: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to institutional and local regulations.[14]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15]

  • Skin Contact: Immediately remove contaminated clothing and shoes. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Special Note on Methemoglobinemia:

Be vigilant for signs of methemoglobinemia, which include cyanosis, headache, dizziness, and shortness of breath.[6] If methemoglobinemia is suspected, immediate medical intervention is required. Treatment may involve the administration of methylene blue by a qualified medical professional.[6][16][17][18]

G. Waste Disposal

All waste containing 2,4,6-Tribromo-N-methylaniline, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers.

  • Segregation: Halogenated waste should be segregated from non-halogenated waste streams.[19][20][21]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. High-temperature incineration is a common disposal method for halogenated organic compounds.[22]

H. References

  • What are the Health and Safety Guidelines for Using Amines? - [Link]

  • 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem - [Link]

  • SAFETY DATA SHEET - 2,4,6-Tribromoaniline - Alfa Aesar - [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories - University of Tennessee, Knoxville - [Link]

  • 2,4,6-Tribromo-N-methylaniline | C7H6Br3N | CID 11371329 - PubChem - [Link]

  • How to recognize and treat acquired methemoglobinemia - Pharmacy Joe - [Link]

  • Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware - [Link]

  • Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University - [Link]

  • How to Safely Clean Up Chemical Spills in the Workplace - AfriSupply - [Link]

  • Methemoglobinemia: A Case of the Blues - EMRA - [Link]

  • 2,4,6-Tribromo-N,N-dimethylaniline | C8H8Br3N | CID 12807166 - PubChem - [Link]

  • Personal Protective Equipment Selection Guide - University of California, Santa Barbara - [Link]

  • Aniline - Wikipedia - [Link]

  • (For Synthesis) (p-Bromoaniline) MSDS CAS - Oxford Lab Fine Chem - [Link]

  • Methemoglobinemia: Causes, Diagnosis, and Treatment - Healthline - [Link]

  • Methemoglobinemia | Quick Medical Diagnosis & Treatment 2024 | AccessMedicine - [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate - [Link]

  • Methemoglobinemia Treatment & Management - Medscape - [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich - [Link]

  • Chemical Safety | Personal Protective Equipment (PPE) - Eurofins - [Link]

  • US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents -

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 - Occupational Safety and Health Administration - [Link]

  • N,N-dimethyl-2,4,6-tribromoaniline - NIST WebBook - [Link]

  • Halogenated Solvents Recovery - BKP Waste & Recycling - [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling - [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety - [Link]

  • 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem - [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and purity of 2,4,6-Tribromo-N-methylaniline

Welcome to the dedicated technical support guide for the synthesis and purification of 2,4,6-Tribromo-N-methylaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 2,4,6-Tribromo-N-methylaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols to achieve higher yields and superior purity. As specialists in synthetic chemistry applications, we understand the nuances and challenges that can arise during electrophilic aromatic substitution on highly activated rings. This guide synthesizes our in-house expertise with established chemical principles to provide you with actionable solutions and a deeper understanding of the reaction mechanism.

Troubleshooting Guide

Navigating the synthesis of 2,4,6-Tribromo-N-methylaniline can present several common challenges. This section is structured to help you quickly diagnose and resolve issues you may encounter during your experiment.

Problem Observed Potential Cause(s) Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Bromine may have degraded, or the starting material could be impure. 3. Incorrect Stoichiometry: Insufficient brominating agent was used.1. Monitor & Adjust Reaction Time: Use Thin-Layer Chromatography (TLC) to monitor the consumption of N-methylaniline. If starting material persists, consider extending the reaction time or slightly increasing the temperature. 2. Verify Reagent Quality: Use a fresh bottle of bromine or purify it if necessary. Ensure your N-methylaniline is pure via NMR or GC analysis before starting. 3. Control Stoichiometry: While a slight excess of bromine is often used to drive the reaction to completion, ensure at least 3.0 equivalents are used for full tribromination.
Product is a Dark, Intractable Tar 1. Oxidation: The highly activated aniline ring is susceptible to oxidation by bromine, especially at elevated temperatures. 2. Runaway Reaction: The reaction is highly exothermic; poor temperature control can lead to polymerization and decomposition.[1]1. Maintain Low Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize oxidation side reactions.[2] 2. Slow Reagent Addition: Add the bromine solution dropwise to the N-methylaniline solution in an ice bath to effectively dissipate heat and maintain control over the reaction rate.[1][2]
Multiple Spots on TLC of Crude Product 1. Incomplete Bromination: Formation of mono- and di-brominated intermediates. 2. Over-bromination/Side Products: The high reactivity of the aniline ring can sometimes lead to undesired side products.[2] 3. Oxidation Products: As mentioned above, colored impurities can arise from oxidation.1. Ensure Sufficient Bromine & Time: Verify that at least 3.0 equivalents of bromine are used and allow the reaction to proceed until TLC indicates full conversion of intermediates. 2. Strict Temperature Control: Lowering the reaction temperature can improve selectivity and reduce the formation of byproducts.[2] 3. Purification: Proceed with a robust purification strategy, such as column chromatography, to separate the desired product from closely related impurities.
Difficulty Purifying by Recrystallization 1. Inappropriate Solvent Choice: The chosen solvent may have poor solubility characteristics for the product versus the impurities. 2. Oiling Out: The product may be melting in the hot solvent instead of dissolving, then separating as an oil on cooling.1. Systematic Solvent Screening: Test solubility in various solvents. Hot ethanol is a commonly effective choice.[1][3] Mixed solvent systems like ethyl acetate/hexane can also be effective.[4] The ideal solvent will fully dissolve the product when hot but poorly when cold, while impurities remain soluble at all temperatures. 2. Use a Larger Solvent Volume: "Oiling out" can occur if the solution is too concentrated. Add more hot solvent until the oil dissolves completely before allowing it to cool slowly.
Frequently Asked Questions (FAQs)
Reaction & Mechanism

Q1: What is the mechanism for the formation of 2,4,6-Tribromo-N-methylaniline? This reaction is a classic example of an electrophilic aromatic substitution. The N-methylamino group (-NHCH₃) is a powerful activating group that donates electron density into the benzene ring, particularly at the ortho and para positions.[5][6] This high electron density makes the ring highly nucleophilic and reactive towards electrophiles like bromine. The reaction proceeds in three successive bromination steps at the two ortho positions and the one para position, without the need for a Lewis acid catalyst, which is often required for less activated aromatic rings.[7]

Q2: Why is glacial acetic acid recommended as the solvent? Glacial acetic acid serves two primary purposes. First, it is a polar solvent that can dissolve both N-methylaniline and bromine, creating a homogeneous reaction medium.[1] Second, it helps to moderate the extreme reactivity of the aniline. The lone pair on the aniline's nitrogen can be partially engaged with the acidic proton of the solvent, slightly reducing its activating strength and leading to a more controlled reaction.[8]

Q3: My yield is consistently low due to the formation of mono- and di-substituted products. How can I drive the reaction to completion? Low yields from incomplete substitution are typically due to insufficient brominating agent or reaction time.

  • Stoichiometry: Ensure you are using at least 3.0 equivalents of molecular bromine (Br₂). It is often beneficial to use a slight excess (e.g., 3.1 - 3.3 equivalents) to account for any potential loss or side reactions.

  • Reaction Monitoring: Do not rely on time alone. Actively monitor the reaction using TLC. Spot the reaction mixture against your N-methylaniline starting material. The reaction is complete when the starting material spot has been fully consumed and the product spot is dominant.

Purification & Analysis

Q4: What is the most effective method for purifying the crude product? Recrystallization is typically the most efficient method for purifying 2,4,6-Tribromo-N-methylaniline on a lab scale.[3][4] The key is selecting an appropriate solvent.

Solvent Rationale for Use Protocol Tip
Ethanol The product is often highly soluble in hot ethanol and sparingly soluble in cold ethanol, making it an excellent choice for recrystallization.[1][3]Dissolve the crude solid in a minimum amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added and hot filtered. Allow the filtrate to cool slowly to form pure, needle-like crystals.
Ethyl Acetate / Hexane This mixed-solvent system is useful if a single solvent is not ideal. The product is soluble in ethyl acetate, and hexane is used as an anti-solvent to induce crystallization.Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes faintly cloudy (the saturation point). Allow the mixture to cool slowly.

If recrystallization fails to remove persistent impurities, column chromatography using silica gel with an eluent system like hexane/ethyl acetate is a reliable alternative.[9]

Q5: How can I confirm the purity and identity of my final product? A combination of analytical techniques should be used for comprehensive characterization:

  • Thin-Layer Chromatography (TLC): A quick check for purity. A pure compound should ideally show a single spot.[4]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point.[4] Literature values can be used for comparison.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure. The ¹H NMR spectrum should show a singlet for the N-methyl protons and two singlets for the aromatic protons, confirming the trisubstituted pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight of the compound and provide a quantitative assessment of its purity.[10]

Experimental Protocols & Workflows
Optimized Synthesis Protocol

This protocol is designed for controlled bromination to maximize yield and minimize side products.

  • Reagent Preparation: In a flask, dissolve N-methylaniline (1.0 eq.) in glacial acetic acid. In a separate addition funnel, prepare a solution of bromine (3.1 eq.) in glacial acetic acid.

  • Reaction Setup: Cool the N-methylaniline solution to 0-5 °C in an ice-water bath equipped with a magnetic stirrer.

  • Bromine Addition: Add the bromine solution dropwise from the addition funnel to the stirred N-methylaniline solution over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a beaker containing cold water and a small amount of sodium bisulfite to quench any excess bromine.

  • Work-up: Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.[1]

  • Drying: Dry the crude product under vacuum.

Visual Workflow for Synthesis and Purification

This diagram illustrates the logical flow from starting materials to the final, purified product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve N-methylaniline in Glacial Acetic Acid C Cool Aniline Solution (0-5 °C) A->C B Prepare Bromine Solution in Glacial Acetic Acid D Dropwise Addition of Bromine Solution B->D C->D E Stir & Monitor by TLC D->E F Quench with Water & Sodium Bisulfite E->F G Neutralize with NaHCO3 Solution F->G H Vacuum Filtration G->H I Recrystallization (e.g., from Ethanol) H->I J Dry Pure Product I->J K Analytical Characterization (NMR, MP, GC-MS) J->K

Caption: General workflow for the synthesis and purification of 2,4,6-Tribromo-N-methylaniline.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and address suboptimal reaction outcomes.

Start Analyze Crude Product (TLC, Appearance) Q1 Is the yield low? Start->Q1 Q2 Is the product a dark tar? Start->Q2 Q3 Does TLC show multiple spots? Start->Q3 A1 Check TLC for SM. SM present? Q1->A1 Yes End High Yield & Purity Q1->End No A2 Reaction likely overheated. Implement strict temperature control (0-5 °C) and slow bromine addition. Q2->A2 Yes Q2->End No A3 Impure product. Proceed to robust purification. Q3->A3 Yes Q3->End No A1_yes Increase reaction time or bromine equivalents A1->A1_yes Yes A1_no Review work-up for product loss A1->A1_no No A3_1 Attempt Recrystallization A3->A3_1 A3_2 If unsuccessful, use Column Chromatography A3_1->A3_2

Caption: A decision tree for troubleshooting common issues in the synthesis.

References
  • BenchChem. (n.d.). Purification methods for 2,4,6-Tribromo-1,3,5-triazine products.
  • Vibzz Lab. (2022, March 17). Tribromoaniline : Synthesis [Video]. YouTube. [Link]

  • BenchChem. (n.d.). Common side products in the bromination of 3,4,5-trimethylaniline.
  • Aziz, H. (n.d.). Synthesis of 2,4,6-Tribromoaniline. Scribd. [Link]

  • Slideshare. (n.d.). Preparation of 2,4,6 tribromoaniline. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Bromination of N,N-diethyl-4-methylaniline.
  • BenchChem. (n.d.). Strategies to improve the yield of 2,4,6-triphenylphosphorin synthesis.
  • Unknown. (2022, April 29). PREPARATION OF 2,4,6, TRIBROMO ANILINE [Video]. YouTube. [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • PrepChem. (n.d.). Preparation of 2,4,6-tribromoaniline. [Link]

  • Googleapis. (n.d.). Exp 7. Aim: 2,4,6 tribromo aniline. [Link]

  • Szultka, M., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Journal of Chromatography A, 1262, 196-204. [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Bromination of Anilines

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the electrophilic bromination of anilines. The inherent high reactivity of the a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the electrophilic bromination of anilines. The inherent high reactivity of the aniline ring, while advantageous, often leads to undesired side reactions. This document provides in-depth, field-proven insights and step-by-step protocols to achieve controlled and selective bromination.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction produced a white precipitate of 2,4,6-tribromoaniline almost instantly. How can I achieve mono-bromination?

Root Cause Analysis: This is a classic case of over-bromination. The amino group (-NH₂) of aniline is a potent activating group, meaning it strongly donates electron density into the benzene ring.[1][2][3] This high degree of activation makes the ortho and para positions extremely susceptible to electrophilic attack, leading to rapid, multiple substitutions, often without the need for a catalyst.[2][4][5]

Solution: The Protection-Bromination-Deprotection Strategy

The most reliable method to achieve mono-bromination is to temporarily reduce the activating influence of the amino group through protection, typically by acetylation.[6][7][8] This strategy involves three key stages:

  • Protection: The aniline is converted to acetanilide. The acetyl group's carbonyl component delocalizes the nitrogen's lone pair of electrons, thus diminishing their donation into the benzene ring.[6][9] This makes the ring less reactive and allows for a more controlled bromination.[8][9]

  • Bromination: The less-activated acetanilide is then brominated. The bulky acetyl group provides steric hindrance at the ortho positions, favoring the formation of the para-bromo isomer.[3][6]

  • Deprotection: The acetyl group is removed via hydrolysis to yield the desired mono-brominated aniline.[6][10]

Experimental Protocol: Selective para-Bromination of Aniline

Step 1: Protection (Acetylation of Aniline)

  • In a fume hood, dissolve aniline (1.0 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq.) to the solution with continuous stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture for a short duration to ensure complete reaction.

  • Pour the warm mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[6][7]

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature and stirring continuously.[6][10]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[6]

  • Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.

  • Collect the product by vacuum filtration. Wash thoroughly with water to remove acids. A subsequent wash with a sodium bisulfite solution can be used to remove any excess bromine.[3][6]

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Reflux the crude p-bromoacetanilide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[3][6]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Once hydrolysis is complete, cool the reaction mixture.

  • If acid hydrolysis was performed, neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.[3][7]

  • Collect the final p-bromoaniline product by filtration, wash thoroughly with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[6]

Diagram 1: Workflow for Controlled Mono-bromination of Aniline

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Aniline Aniline AceticAnhydride Acetic Anhydride, Acetic Acid Aniline->AceticAnhydride Reaction Acetanilide Acetanilide AceticAnhydride->Acetanilide Forms Bromine Bromine, Acetic Acid Acetanilide->Bromine Proceeds to p_Bromoacetanilide p-Bromoacetanilide Bromine->p_Bromoacetanilide Forms Hydrolysis Acid or Base Hydrolysis p_Bromoacetanilide->Hydrolysis Proceeds to p_Bromoaniline p-Bromoaniline Hydrolysis->p_Bromoaniline Yields

Caption: Workflow for controlled mono-bromination via the protection strategy.

Diagram 2: Mechanism of Reduced Ring Activation in Acetanilide

G cluster_aniline Aniline cluster_acetanilide Acetanilide Aniline Aniline Ring (High Electron Density) NH2 -NH₂ Aniline->NH2 Lone pair donation Acetanilide Acetanilide Ring (Reduced Electron Density) NHCOCH3 -NHCOCH₃ Acetanilide->NHCOCH3 Reduced lone pair donation Carbonyl C=O NHCOCH3->Carbonyl Resonance with carbonyl

Caption: Resonance delocalization reduces ring activation in acetanilide.

Question 2: My final product is a dark yellow or brown color. How can I obtain a purer, colorless product?

Root Cause Analysis: A yellow or brown discoloration in the final product is often due to the presence of residual bromine or oxidation byproducts.[3][11] Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[11]

Solution: Purification and Work-up

  • Removal of Excess Bromine: During the work-up procedure, wash the crude product with a solution of sodium bisulfite or sodium thiosulfate.[3] These reagents will quench any unreacted bromine, converting it to colorless bromide ions.

  • Preventing Oxidation: Store purified aniline and its derivatives under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize oxidation. Freshly purified aniline is typically a colorless oil that darkens upon exposure to air and light.[11]

Question 3: Are there alternative methods to achieve selective bromination without the protection-deprotection steps?

Root Cause Analysis: While the protection-deprotection strategy is robust, it adds two steps to the synthesis, which can impact overall yield and efficiency.[12] For certain applications, a more direct method may be desirable.

Solution: Alternative Brominating Agents and Catalytic Systems

Several modern methods offer improved selectivity for the direct bromination of anilines:

  • N-Bromosuccinimide (NBS): NBS is a milder brominating agent than elemental bromine and can sometimes provide better control over the reaction.[13]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This stable, crystalline solid is a safer and more atom-economical alternative to liquid bromine, often resulting in cleaner reactions and higher yields.[7]

  • Copper-Catalyzed Bromination: The use of copper salts, such as copper(II) bromide or a catalytic amount of copper(II) sulfate with a bromide source, can facilitate regioselective bromination under milder conditions.[12][13][14][15] These methods can be particularly useful for anilines with various substituents.

  • Ionic Liquids: Performing the bromination in an ionic liquid with copper halides can promote high yields and regioselectivity for para-substitution under mild conditions, avoiding the need for protecting groups.[12]

Table 1: Comparison of Aniline Bromination Strategies

StrategyBrominating AgentKey AdvantagesKey Disadvantages
Uncontrolled Bromination Bromine WaterSimple, rapidLeads to polybromination (2,4,6-tribromoaniline)[1][5]
Protection-Deprotection Bromine in Acetic AcidExcellent control, high yield of mono-para product[6][10]Adds two steps to the synthesis
DBDMH 1,3-Dibromo-5,5-dimethylhydantoinSafer, stable solid, high atom economy[7]May still require protection for optimal selectivity
Copper-Catalyzed NaBr/Na₂S₂O₈ with CuSO₄Direct, regioselective, mild conditions[14][15]Catalyst may need to be removed from the final product
Ionic Liquids Copper HalidesHigh regioselectivity, no protection needed[12]Ionic liquids can be expensive and require specific handling

Concluding Remarks

The successful bromination of anilines hinges on effectively managing the high reactivity of the aromatic ring. The protection-deprotection strategy remains the most dependable method for achieving selective mono-bromination, particularly for obtaining the para-isomer. For researchers seeking more direct routes, the exploration of alternative brominating agents and catalytic systems offers promising avenues for enhanced efficiency and selectivity. Always consult the Safety Data Sheet (SDS) for all chemicals and perform reactions in a well-ventilated fume hood.

References

  • Allen.In. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Filo. (2025, August 30). Mechanism of aniline and bromine.
  • Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. (2019, April 22).
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2024, August 3). YouTube.
  • BenchChem. (2025).
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012, May 16). PMC.
  • Wikipedia. (n.d.). Aniline.
  • Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. (2017, July 7).
  • Takahashi, Y., & Seki, M. (2021, March 16).
  • Regioselective One-Pot Bromination of Arom
  • Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. (n.d.). PubMed.
  • Regioselective one-pot bromination of arom
  • 5.1.8. Preparation of p-Bromoaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016, December 16). Books.
  • A Practical Procedure for Regioselective Bromin
  • Oxidative bromination of aniline and its derivatives | Request PDF. (n.d.).
  • Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium …. (n.d.).
  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetyl
  • Chegg. (2021, November 6). Solved Experiment 6: Synthesis of p-Bromoaniline.
  • A Practical Procedure for Regioselective Bromination of Anilines. (n.d.).
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). YouTube.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Crude 2,4,6-Tribromo-N-methylaniline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2,4,6-Tribromo-N-methylaniline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2,4,6-Tribromo-N-methylaniline .

The synthesis of this compound via electrophilic aromatic bromination is highly efficient due to the strongly activating N-methylamino group[1]. However, this same electron-rich nature makes the aromatic ring highly susceptible to oxidative degradation, while steric hindrance can lead to incomplete halogenation[2]. Below, we provide field-proven troubleshooting strategies, self-validating protocols, and the mechanistic reasoning behind each purification step.

Pathway Analysis: Synthesis & Impurity Generation

G SM N-Methylaniline (Starting Material) Intermediate 2,4-Dibromo-N-methylaniline (Under-brominated Impurity) SM->Intermediate Br2 (Fast) Oxidation Polymeric/Oxidized Tars (Colored Impurities) SM->Oxidation Excess Br2 / Heat Target 2,4,6-Tribromo-N-methylaniline (Target Product) Intermediate->Target Br2 (Slower, Steric Hindrance) Target->Oxidation Prolonged Exposure / O2

Reaction pathway showing target synthesis and common impurity formation.

Section 1: Troubleshooting FAQs

Q1: Following the bromination reaction, my crude product is a dark, oily tar instead of a solid precipitate. What causes this, and how can I recover the product? A1: This is a classic indicator of oxidative degradation. Anilines are easily oxidized by excess halogenating agents or atmospheric oxygen, which triggers radical polymerization, forming highly conjugated, dark-colored byproducts[2].

  • Causality: The electron-rich aromatic ring lowers the oxidation potential of the molecule. If the reaction temperature exceeds 20°C during the final stages of bromine addition, oxidation pathways outcompete the desired halogenation.

  • Solution: Treat the crude oil with activated carbon during recrystallization. The porous, high-surface-area carbon matrix selectively adsorbs the large, conjugated polymeric tars via

    
     stacking, leaving the smaller tribromo-product in solution[2].
    

Q2: NMR analysis shows 10-15% of 2,4-dibromo-N-methylaniline in my crude product. Why didn't it fully brominate, and how do I remove it? A2: The first two brominations (para and one ortho position) proceed rapidly. However, the introduction of the third bromine at the remaining ortho position is sterically hindered by the adjacent N-methyl group and the existing ortho-bromine[1].

  • Causality: The steric clash increases the activation energy for the final substitution, causing the reaction to stall if not given sufficient time or a slight excess of reagent.

  • Solution: Fractional recrystallization from methanol is the most scalable fix. The fully brominated target has significantly lower solubility in cold methanol compared to the dibromo impurity, allowing for highly selective crystallization[3].

Q3: During column chromatography on silica gel, my product streaks severely, leading to co-elution with impurities. How do I fix this? A3: Halogenated anilines, while weak bases, still possess a secondary amine group that interacts strongly with the acidic silanol (Si-OH) groups on the surface of bare silica gel[4].

  • Causality: This acid-base interaction causes the compound to adsorb too strongly to the stationary phase, resulting in asymmetrical elution bands (tailing).

  • Solution: Pre-treat the silica column by adding 1-2% Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base, capping the acidic silanol sites and ensuring sharp, symmetrical elution of your target compound[4].

Section 2: Quantitative Data & Separation Metrics

To effectively separate the target compound from its synthesis impurities, leverage the physical property differences outlined below.

Compound / ImpurityRf Value (Hexanes:EtOAc 9:1)Solubility (Hot Methanol)Solubility (Cold Methanol)
2,4,6-Tribromo-N-methylaniline ~0.65HighVery Low
2,4-Dibromo-N-methylaniline ~0.50HighModerate
N-Methylaniline (Starting Material) ~0.20HighHigh
Polymeric Oxidation Byproducts Baseline (0.0)Low / InsolubleInsoluble
Section 3: Self-Validating Purification Protocols

Workflow Crude Crude 2,4,6-Tribromo-N-methylaniline (Dark Solid/Oil) Charcoal Activated Carbon Treatment (Hot Methanol) Crude->Charcoal HotFiltration Hot Gravity Filtration Charcoal->HotFiltration Removes Tars Cooling Controlled Cooling (Room Temp -> Ice Bath) HotFiltration->Cooling Crystals Pure Crystals (>98% Target) Cooling->Crystals Vacuum Filtration MotherLiquor Mother Liquor (Contains Dibromo Impurity) Cooling->MotherLiquor Filtrate Chromatography Silica Gel Chromatography (Hexanes/EtOAc + 1% TEA) MotherLiquor->Chromatography Isomer Recovery

Step-by-step downstream purification workflow for crude halogenated anilines.

Protocol A: Decolorization and Recrystallization (Scalable Primary Purification)

This protocol is designed to remove both polymeric oxidation tars and under-brominated regioisomers in a single scalable workflow.

  • Dissolution: Suspend the crude mixture in minimal hot methanol (approx. 5-10 mL/g) under reflux.

    • Causality: Methanol provides a steep solubility curve for tri-halogenated anilines, dissolving them readily at the boiling point but rejecting them at 0°C[3].

  • Adsorption: Add 5% w/w activated carbon to the hot mixture and stir for 5-10 minutes.

    • Causality: The porous carbon matrix traps high-molecular-weight, conjugated polymeric impurities[2].

    • Validation Check: Temporarily halt stirring; the supernatant should visibly transition from a dark, opaque brown to a translucent yellow/amber. If it remains dark, add an additional 2% w/w carbon.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed Büchner funnel equipped with a Celite pad.

    • Causality: Pre-warming the glassware prevents the premature crystallization of the target compound inside the funnel stem, which would cause yield loss[2].

  • Controlled Crystallization: Cover the filtrate. Allow it to cool slowly to room temperature undisturbed, then transfer to an ice bath (0-5°C) for 30 minutes.

    • Causality: Rapid "crash-cooling" traps dibromo-impurities within the crystal lattice. Slow cooling thermodynamically favors the growth of a pure, highly ordered crystal lattice[5].

    • Validation Check: The formation of distinct, off-white to pale-beige needle-like crystals indicates the successful exclusion of amorphous tars.

  • Isolation: Collect the crystals via vacuum filtration and wash with a minimal volume of ice-cold methanol.

Protocol B: Silica Gel Flash Chromatography (High-Purity Mother Liquor Recovery)

Use this protocol to recover additional target product from the recrystallization mother liquor, or when absolute analytical purity (>99.5%) is required.

  • Column Preparation: Slurry pack a silica gel column using a mobile phase of Hexanes containing 1% Triethylamine (TEA).

    • Causality: TEA acts as a sacrificial base, capping the active silanol sites on the silica to prevent the aniline from tailing[4].

  • Dry Loading: Dissolve the crude mother liquor residue in a volatile solvent (e.g., dichloromethane), add a small amount of Celite, and evaporate to a free-flowing powder. Load this powder evenly onto the column head.

    • Causality: Dry loading prevents the "solvent effect," where residual polar solvents from the crude mixture distort the elution bands, ensuring a perfectly flat starting band.

  • Gradient Elution: Elute using a gentle gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Causality: The three bulky, electron-withdrawing bromine atoms in the target compound severely shield the polar amine group, making it less polar than the under-brominated impurities. Therefore, 2,4,6-tribromo-N-methylaniline will elute first.

  • Validation Check: Spot fractions on a TLC plate. The target compound will appear as the highest Rf spot (~0.65) under 254 nm UV light. Pool these fractions and concentrate under reduced pressure.

References
  • Benchchem. "Technical Support Center: Purification of Halogenated Aniline Compounds." Benchchem Technical Resources.2

  • Semantic Scholar. "Proton Transfer Can Govern Regioselectivity Assisted by Iron Catalysis." iScience, June 2020. 1

  • Benchchem. "5-Bromo-3-chloro-2-fluoroaniline | Purification Workflows." Benchchem Product Data. 4

  • Google Patents. "US5089653A - Process for the selective reduction of the 4-halogen in 2,4-dihaloanilines." USPTO.3

  • Jharkhand Rai University. "Pharmaceutical Organic Chemistry II Lab Manual." JRU Academic Resources. 5

Sources

Optimization

analytical method validation for 2,4,6-Tribromo-N-methylaniline quantification

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the unique physicochemical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the unique physicochemical challenges associated with quantifying 2,4,6-Tribromo-N-methylaniline .

Due to its high hydrophobicity, steric hindrance, and complex isotopic signature[1], validating an LC-MS/MS method for this compound requires strict adherence to the ICH Q2(R2) and ICH Q14 lifecycle frameworks[2][3]. This guide provides self-validating protocols, root-cause troubleshooting, and regulatory alignment strategies.

Analytical Procedure Lifecycle & Framework

Modern method validation is no longer a one-time event. Under the ICH Q14 enhanced approach, method development and ICH Q2(R2) validation form a continuous, self-validating lifecycle driven by the Analytical Target Profile (ATP)[3].

G ATP Analytical Target Profile (Define ATP) Dev Method Development (ICH Q14 Principles) ATP->Dev Val Method Validation (ICH Q2(R2) Parameters) Dev->Val Use Routine Application & Control Strategy Val->Use Use->Dev Lifecycle Feedback

Analytical procedure lifecycle framework integrating ICH Q14 development and Q2(R2) validation.

Step-by-Step Methodology: LC-MS/MS Quantification

To ensure a self-validating system, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to automatically correct for matrix effects and extraction recovery variations, fulfilling ICH Q2(R2) accuracy requirements[2].

Phase A: Sample Preparation (Liquid-Liquid Extraction)
  • Step 1: Aliquoting & IS Addition. Transfer 100 µL of the sample matrix into a 2 mL microcentrifuge tube. Add 10 µL of the SIL-IS (e.g., 2,4,6-Tribromo-N-(methyl-d3)aniline, 100 ng/mL).

    • Causality: The d3-methyl analog perfectly co-elutes with the target analyte. Because they experience the exact same matrix environment in the MS source, the IS self-corrects for any transient ion suppression, ensuring absolute quantitative trustworthiness.

  • Step 2: Extraction. Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Causality: 2,4,6-Tribromo-N-methylaniline is highly lipophilic. MTBE efficiently partitions the non-polar analyte into the organic layer while precipitating matrix proteins and leaving polar interferences in the aqueous phase.

  • Step 3: Phase Separation. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 400 µL of the upper organic layer to a clean vial, evaporate under nitrogen, and reconstitute in 100 µL of Mobile Phase A.

Phase B: Chromatographic Separation
  • Step 4: Injection. Inject 5 µL onto a fully end-capped C18 column (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Step 5: Gradient Elution. Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid + 10 mM Ammonium Formate) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The secondary amine of the analyte interacts strongly with residual silanols on the silica stationary phase, causing severe peak tailing. The 10 mM ammonium formate acts as a volatile ion-pairing agent, masking these silanols and sharpening the peak.

Phase C: Mass Spectrometry (APCI+)
  • Step 6: Ionization. Operate the mass spectrometer in Atmospheric Pressure Chemical Ionization (APCI) positive mode.

  • Step 7: MRM Monitoring. Monitor the [M+H]+ transition for the most abundant isotopologue (m/z 343.8 → Product Ion).

Troubleshooting Guide & FAQs

G Issue Issue: Signal Suppression or Poor Ionization Cause1 Steric Hindrance & Inductive Effect Issue->Cause1 Cause2 Isotopic Signal Dilution (Br3) Issue->Cause2 Sol1 Switch to APCI+ Ionization Source Cause1->Sol1 Overcome low basicity Sol2 Target m/z 344 & 346 MRM Precursors Cause2->Sol2 Maximize abundance

Root cause analysis and corrective workflow for mass spectrometry ionization challenges.

Q1: Why is my Limit of Detection (LOD) failing to meet the Analytical Target Profile despite high standard concentrations?

Root Cause: You are likely experiencing a combination of isotopic signal dilution and poor proton affinity. Bromine has two stable isotopes (


Br and 

Br) in a ~1:1 ratio. Because 2,4,6-Tribromo-N-methylaniline contains three bromine atoms, its mass spectrum splits into a 1:3:3:1 tetrad cluster (m/z 340, 342, 344, 346)[1]. If you select the monoisotopic mass (m/z 340), you are only capturing ~12.5% of the total ion current. Furthermore, the three electron-withdrawing bromine atoms drastically reduce the basicity of the amine nitrogen, making standard Electrospray Ionization (ESI) highly inefficient. Solution:
  • Switch your ionization source from ESI to APCI . APCI relies on gas-phase ion-molecule reactions rather than liquid-phase basicity, forcing the ionization of sterically hindered, low-pKa amines.

  • Program your MRM to target the [M+4] isotopologue (m/z ~343.8) or sum the transitions for m/z 341.8 and 343.8 to instantly triple your sensitivity.

Q2: How do I satisfy the "Robustness" requirement under ICH Q2(R2) for this specific method?

Root Cause: Regulatory bodies require proof that the method remains unaffected by small, deliberate variations[4]. One-Factor-At-a-Time (OFAT) testing is no longer sufficient under modern Quality by Design (QbD) principles. Solution: Implement a Design of Experiments (DoE) approach. Create a fractional factorial design varying three critical parameters simultaneously: Column Temperature (±5°C), Mobile Phase pH (±0.2 units), and Flow Rate (±10%). If the statistical evaluation (p-value > 0.05) shows no significant impact on the critical quality attributes (e.g., peak resolution, tailing factor < 1.5), the method is self-validated as robust[4][5].

Q3: I am seeing a non-linear response at the upper end of my calibration curve. How should I validate the "Range"?

Root Cause: APCI sources are prone to saturation at high concentrations because the finite number of reagent ions in the corona discharge plasma becomes depleted by the highly concentrated analyte. Solution: According to ICH Q2(R2), the reportable range must be validated through the direct assessment of reportable results using an appropriate calibration model[2]. If the response is non-linear, you are permitted to use a validated non-linear regression model (e.g., quadratic with 1/x or 1/x² weighting), provided the back-calculated accuracy of the calibration standards remains within ±15% of their nominal values[2].

Quantitative Validation Parameters Summary

To ensure your method meets global regulatory expectations, all quantitative data generated during the validation study must be evaluated against predefined acceptance criteria. The table below summarizes the ICH Q2(R2) requirements translated into self-validating targets for trace bioanalytical quantification[2][5].

Validation CharacteristicICH Q2(R2) MethodologyAcceptance Criteria (Self-Validating Target)
Specificity Blank matrix + SIL-IS vs. LLOQ sampleAnalyte interference < 20% of LLOQ peak area; IS interference < 5%.
Linearity (Range) Regression analysis (minimum 5 concentration levels)R² ≥ 0.995; Back-calculated accuracy ±15% (±20% at LLOQ).
Accuracy Spike recovery at 3 levels (LQC, MQC, HQC) across 3 runsMean recovery must fall between 85% – 115% of nominal concentration.
Precision (Repeatability) 6 independent replicates per concentration level%RSD ≤ 15% (≤ 20% at the LLOQ level).
Robustness Multivariate DoE (Temp, pH, Flow Rate)Statistical equivalence (p > 0.05); Tailing factor remains < 1.5.

References

  • National Center for Biotechnology Information (PubChem). "2,4,6-Tribromo-N-methylaniline | C7H6Br3N | CID 11371329 - PubChem." NIH.gov. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, November 30, 2023. Available at: [Link]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." Europa.eu, March 31, 2022. Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai, January 07, 2026. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A." ICH.org, July 08, 2025. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Methylaniline and Aniline in Electrophilic Bromination

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of aromatic chemistry, the functionalization of aniline and its derivatives is a cornerstone of synthetic strategies, par...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of aromatic chemistry, the functionalization of aniline and its derivatives is a cornerstone of synthetic strategies, particularly in the development of pharmaceuticals and functional materials. The introduction of a bromine atom via electrophilic aromatic substitution is a critical transformation, yet the reactivity and selectivity of this reaction are exquisitely sensitive to the substitution on the aniline nitrogen. This guide provides an in-depth comparison of the bromination of N-methylaniline and aniline, offering insights into their relative reactivity, mechanistic nuances, and practical experimental considerations.

The Theoretical Framework: Electronic and Steric Influences

The reactivity of aniline and N-methylaniline in electrophilic aromatic substitution is governed by the interplay of electronic and steric effects originating from the amino and N-methylamino groups, respectively. Both groups are potent activators of the benzene ring, a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic π-system through resonance.[1][2] This electron donation increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles like the bromonium ion (Br⁺).

The activating effect of these groups is predominantly directed to the ortho and para positions, as illustrated by the resonance structures which show an accumulation of negative charge at these sites.[2] Consequently, bromination of both aniline and N-methylaniline is expected to yield ortho- and para-brominated products.

While both the -NH₂ and -NHCH₃ groups are strongly activating, a key difference arises from the electronic contribution of the methyl group in N-methylaniline. The methyl group, through a positive inductive effect (+I), pushes electron density towards the nitrogen atom. This, in turn, enhances the electron-donating capacity of the nitrogen's lone pair into the aromatic ring, making N-methylaniline's ring more electron-rich and, therefore, more reactive towards electrophiles than aniline.[3] This increased reactivity can lead to higher reaction rates.[3]

However, the presence of the methyl group also introduces steric hindrance. This steric bulk can impede the approach of the electrophile to the ortho positions, potentially favoring substitution at the less hindered para position.[4]

Visualizing the Reaction Mechanism

The electrophilic bromination of both aniline and N-methylaniline proceeds through a well-established arenium ion mechanism.

Electrophilic Bromination Mechanism cluster_aniline Bromination of Aniline cluster_n_methylaniline Bromination of N-Methylaniline A Aniline B Arenium Ion (Aniline) A->B + Br₂ C 2,4,6-Tribromoaniline B->C - 3HBr D N-Methylaniline E Arenium Ion (N-Methylaniline) D->E + Br₂ F p-Bromo-N-methylaniline E->F - HBr Comparative_Bromination_Workflow Comparative Experimental Workflow for Bromination start Start dissolve Dissolve Substrate (Aniline or N-Methylaniline) in Glacial Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_br2 Dropwise Addition of Bromine in Acetic Acid cool->add_br2 react Stir at 0-5 °C for 1 hour add_br2->react quench Quench with Ice Water & Na₂S₂O₃ react->quench neutralize Neutralize with Saturated NaHCO₃ quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry with MgSO₄ & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Sources

Comparative

comparative study of different brominating agents for N-methylaniline

A Comparative Guide to Brominating Agents for N-methylaniline For researchers and professionals in drug development and chemical synthesis, the regioselective introduction of a bromine atom onto an aromatic ring is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Brominating Agents for N-methylaniline

For researchers and professionals in drug development and chemical synthesis, the regioselective introduction of a bromine atom onto an aromatic ring is a cornerstone transformation. Brominated anilines, in particular, are valuable intermediates for agrochemicals, pharmaceuticals, and fine chemicals, serving as crucial precursors for cross-coupling reactions.[1] N-methylaniline presents a classic case study in electrophilic aromatic substitution, where the activating nature of the amino group dictates the need for careful selection of the brominating agent to control selectivity and prevent over-bromination.[2]

This guide provides an in-depth comparison of common brominating agents for N-methylaniline, focusing on performance, selectivity, safety, and practical application. We will delve into the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and reliable outcomes.

The Substrate: Understanding the Reactivity of N-methylaniline

N-methylaniline is a highly activated aromatic system. The nitrogen's lone pair of electrons strongly donates into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes the molecule highly susceptible to electrophilic attack.[2] The methyl group provides a minor additional activating inductive effect.

This high reactivity is a double-edged sword. While it facilitates bromination under mild conditions, it also makes the ring prone to polybromination, often yielding mixtures of di- and tri-substituted products.[1] Therefore, controlling the reaction's stoichiometry and the electrophilicity of the bromine source is paramount to achieving the desired mono-brominated product, typically the para isomer, 4-bromo-N-methylaniline.

Comparative Analysis of Brominating Agents

The choice of brominating agent is the most critical parameter influencing the yield, regioselectivity, and safety of the reaction.[3] We will compare the performance of elemental bromine (Br₂), N-Bromosuccinimide (NBS), and other alternative reagents.

Elemental Bromine (Br₂)

Elemental bromine is the classic, most powerful brominating agent.[3] It is a fuming, reddish-brown liquid that is highly corrosive and toxic.[4][5]

  • Mechanism and Performance: The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.[6][7] Due to its high reactivity, Br₂ often leads to a mixture of products. With highly activated substrates like N-methylaniline, polybromination is a significant issue, making it difficult to isolate the mono-substituted product in high yield.[1] To moderate its reactivity, the reaction is often carried out in solvents like glacial acetic acid.[8]

  • Selectivity: While the para product is typically favored, achieving high regioselectivity for mono-substitution is challenging. Over-bromination to 2,4-dibromo- and 2,4,6-tribromo-N-methylaniline is common.

  • Safety and Handling: Elemental bromine is extremely hazardous. It causes severe burns on skin contact, and its vapors are highly irritating to the respiratory system.[4][5][9] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves.[10] Its high vapor pressure and corrosivity also make it difficult to handle and store.[1][3]

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a white crystalline solid that has become a preferred reagent for many bromination reactions due to its ease of handling and enhanced selectivity.[3][11]

  • Mechanism and Performance: NBS serves as a source of electrophilic bromine. In the presence of a protic solvent or an acid catalyst, it can generate a low concentration of Br⁺ in situ.[12] This controlled release of the electrophile makes NBS a milder and more selective agent than Br₂.[13] It is particularly effective for the mono-bromination of activated aromatic rings.[14][15]

  • Selectivity: NBS generally provides excellent regioselectivity for the para-bromination of anilines, minimizing the formation of polybrominated byproducts.[16] This makes it the agent of choice when the goal is to synthesize 4-bromo-N-methylaniline.

  • Safety and Handling: As a stable, crystalline solid, NBS is significantly easier and safer to handle than liquid bromine.[11] While it is an irritant and should be handled with care, it eliminates the risks associated with the high vapor pressure and extreme corrosivity of Br₂.[11]

Alternative Brominating Systems

For reasons of safety, selectivity, and green chemistry, several other brominating systems have been developed.

  • Pyridinium Bromide Perbromide (Py·HBr₃): This is a stable, solid complex that acts as a convenient source of bromine.[17][18] It is less hazardous to handle than liquid bromine and can offer good selectivity for mono-bromination of activated aromatic compounds.[18][19]

  • In Situ Generation from KBr/Oxidant: A greener approach involves the oxidation of potassium bromide (KBr) to generate bromine in situ.[1] Various oxidants can be used, such as Oxone®, ceric ammonium nitrate (CAN), or H₂O₂.[20][21] These methods avoid the direct handling of liquid bromine and are often performed in more environmentally benign solvents like water or ethanol-water mixtures.[22][23] This approach can provide high yields of monobrominated anilines.[1]

Quantitative Data Summary

The following table summarizes the key performance indicators for the bromination of N-methylaniline with different reagents.

ReagentTypical ConditionsRegioselectivityTypical Yield (mono-para)AdvantagesDisadvantages
**Elemental Bromine (Br₂) **Glacial Acetic Acid, 0-25 °CModerate to PoorVariable, often low due to polybrominationReadily available, strong brominating agentHighly toxic, corrosive, difficult to handle; poor selectivity.[1][3][4]
N-Bromosuccinimide (NBS) Acetonitrile or DMF, 0-25 °CExcellent for paraGood to ExcellentEasy-to-handle solid, high selectivity, safer.[3][11]More expensive than Br₂.
Py·HBr₃ Acetic Acid or CH₂Cl₂, RTGood for paraGoodSolid, stable, safer alternative to Br₂.[17][18]Can be less reactive than Br₂.[18]
KBr / Oxidant (e.g., CAN) Ethanol/Water, RTGood to Excellent for paraGood to Excellent"Green" method, avoids handling Br₂, inexpensive.[20][23]Requires an additional oxidant, may not be suitable for all substrates.

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams illustrate the reaction mechanism and experimental logic.

Mechanism of Electrophilic Aromatic Substitution

The fundamental mechanism for the bromination of N-methylaniline involves the attack of the electron-rich aromatic ring on an electrophilic bromine source, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[24][25] A subsequent deprotonation step restores the ring's aromaticity.[6][7]

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Products NMA N-Methylaniline Sigma Sigma Complex (Arenium Ion) (Resonance Stabilized) NMA->Sigma Step 1: Attack (Slow, Rate-Determining) Br_plus Electrophile (Br⁺) Br_plus->Sigma Product 4-Bromo-N-methylaniline Sigma->Product Step 2: Deprotonation (Fast) H_plus H⁺ Sigma->H_plus G cluster_br2 Workflow: Elemental Bromine (Br₂) cluster_nbs Workflow: N-Bromosuccinimide (NBS) start Select Brominating Agent br2_ppe Don Heavy-Duty PPE (Respirator, Face Shield, Nitrile Gloves) start->br2_ppe High Hazard nbs_ppe Standard PPE (Safety Glasses, Gloves) start->nbs_ppe Moderate Hazard br2_fume Work Exclusively in Certified Fume Hood br2_ppe->br2_fume br2_quench Prepare Sodium Thiosulfate Quench Solution br2_fume->br2_quench br2_add Perform Slow, Cooled Addition of Liquid Br₂ br2_quench->br2_add br2_waste Neutralize & Dispose of Corrosive Waste br2_add->br2_waste nbs_bench Work on Benchtop or in Fume Hood nbs_ppe->nbs_bench nbs_add Add Solid NBS in Portions nbs_bench->nbs_add nbs_workup Standard Aqueous Workup nbs_add->nbs_workup

Caption: Comparative experimental workflow for Br₂ vs. NBS.

Recommended Experimental Protocol: para-Bromination with NBS

This protocol provides a reliable method for the selective synthesis of 4-bromo-N-methylaniline using NBS, a system that is both efficient and prioritizes laboratory safety.

Materials:

  • N-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve N-methylaniline (1.0 eq) in acetonitrile (approx. 5-10 mL per gram of aniline). Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add N-Bromosuccinimide (1.05 eq) to the stirred solution in small portions over 30 minutes. Adding the NBS portion-wise helps to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium thiosulfate (to quench any residual electrophilic bromine), saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromo-N-methylaniline.

Conclusion and Recommendations

For the selective mono-bromination of N-methylaniline, N-Bromosuccinimide (NBS) is the superior reagent . Its solid form makes it significantly safer and easier to handle than highly corrosive and toxic liquid bromine. [11]Critically, NBS provides excellent regioselectivity for the desired para-substituted product, minimizing the formation of polybrominated impurities that complicate purification. [16] While elemental bromine is a powerful and fundamental reagent, its lack of selectivity with highly activated rings like N-methylaniline, coupled with its significant handling hazards, makes it a poor choice for this specific transformation. [1][4]For laboratories prioritizing safety and green chemistry principles, in situ generation methods using KBr with an oxidant present a compelling and effective alternative. [22]However, for routine, reliable, and high-yielding synthesis of 4-bromo-N-methylaniline, NBS remains the gold standard.

References

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wang, C., et al. (2017). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Chinese Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Hydrobromide Perbromide. Retrieved from [Link]

  • Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 17). Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Green Bromination Method. Retrieved from [Link]

  • D'Silva, L., et al. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO 3 - -LDHs. Retrieved from [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NBS Allylic Bromination with Practice Problems. Retrieved from [Link]

  • Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Penning, A. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Liu, B. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls. Retrieved from [Link]

  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, November 7). NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity [Video]. YouTube. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS). Retrieved from [Link]

  • ResearchGate. (2025, August 6). An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

Validation

assessing the purity of synthesized 2,4,6-Tribromo-N-methylaniline

An Application Scientist's Guide to Assessing the Purity of Synthesized 2,4,6-Tribromo-N-methylaniline In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous confirmation of a molecule's id...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Assessing the Purity of Synthesized 2,4,6-Tribromo-N-methylaniline

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. This guide offers a comprehensive comparison of analytical methodologies for , a key intermediate in various synthetic pathways. Authored from the perspective of a seasoned application scientist, this document delves into the "why" behind the "how," providing the causal logic for experimental choices and ensuring each protocol is a self-validating system.

The Synthetic Landscape: Anticipating Potential Impurities

The common route to 2,4,6-Tribromo-N-methylaniline is through the electrophilic bromination of N-methylaniline. The N-methyl group is an activating ortho-, para-director, meaning it facilitates the substitution of bromine atoms onto the benzene ring at the positions ortho and para to itself.[1] However, even in well-controlled reactions, the formation of impurities is a significant consideration.

Potential impurities in the synthesis of 2,4,6-Tribromo-N-methylaniline may include:

  • Unreacted Starting Material: Residual N-methylaniline.

  • Partially Brominated Intermediates: Mono- and di-brominated N-methylaniline species.

  • Isomeric Byproducts: While the N-methyl group strongly directs to the 2, 4, and 6 positions, minor amounts of other isomers may form.

  • Over-brominated Products: Although less common in this specific synthesis, the potential for further reaction exists.

  • Side-Reaction Products: Depending on the reaction conditions, other unforeseen byproducts may arise.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., acetic acid, ethanol) may be present in the final product.[2]

A robust purity assessment strategy must be capable of detecting and quantifying this range of potential contaminants.

A Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, such as the level of sensitivity needed, the necessity for structural confirmation, and the desire for quantitative versus qualitative results. Here, we compare the most pertinent methods for analyzing 2,4,6-Tribromo-N-methylaniline.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[3] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Principle of Operation: For a compound like 2,4,6-Tribromo-N-methylaniline, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture, often a gradient of water and an organic solvent like acetonitrile or methanol.[3] More nonpolar compounds will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized 2,4,6-Tribromo-N-methylaniline.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL in the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.[3]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).

      • Start with a 50:50 mixture of A and B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Detection: UV at 254 nm.[3]

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurities.

    • Calculate the purity by determining the percentage of the main peak area relative to the total peak area.

Advantages of HPLC:

  • High sensitivity for detecting trace impurities.

  • Excellent for quantitative analysis.

  • Well-suited for separating a wide range of potential impurities.

Limitations of HPLC:

  • Requires reference standards for the definitive identification of impurities.

  • May not be suitable for highly volatile impurities.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4] Separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Principle of Operation: The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column. The column contains a stationary phase, and compounds separate based on their volatility and polarity. A nitrogen-phosphorus detector (NPD) is particularly effective for nitrogen-containing compounds like anilines.[5]

Experimental Protocol: GC Purity Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized 2,4,6-Tribromo-N-methylaniline in a suitable solvent such as acetone or ethyl acetate.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph with a split/splitless injector and a nitrogen-phosphorus detector (NPD).

    • Column: A capillary column suitable for polar compounds (e.g., a DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify peaks corresponding to the main compound and any volatile impurities or residual solvents.

    • Purity can be estimated based on the relative peak areas.

Advantages of GC:

  • Excellent for the analysis of volatile and semi-volatile impurities.

  • High resolution and sensitivity.

  • Ideal for detecting residual solvents.

Limitations of GC:

  • The analyte must be thermally stable and sufficiently volatile.

  • Not suitable for non-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for molecular structure elucidation.[3] For purity assessment, ¹H NMR is particularly useful for providing a "fingerprint" of the molecule and for detecting and quantifying impurities that contain protons.

Principle of Operation: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, resulting in a spectrum of signals that provides detailed information about the molecular structure.

Experimental Protocol: ¹H NMR Purity Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized 2,4,6-Tribromo-N-methylaniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane, TMS, which is often already present in the solvent) for chemical shift referencing.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Acquire a standard ¹H NMR spectrum.

    • Key Parameters: Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Chemical Shifts: Analyze the positions of the signals to confirm the expected proton environments of 2,4,6-Tribromo-N-methylaniline.

    • Integration: The area under each peak is proportional to the number of protons it represents. Compare the integration values to the expected ratios for the pure compound. Impurity peaks will have integrations that do not fit the expected pattern.

    • Coupling Constants: Analyze the splitting patterns of the signals to confirm the connectivity of the atoms.

Advantages of NMR:

  • Provides detailed structural information, aiding in the identification of unknown impurities.

  • Can be made quantitative (qNMR) with the use of an internal standard.

  • Non-destructive technique.

Limitations of NMR:

  • Lower sensitivity compared to chromatographic methods for trace impurities.

  • Complex spectra can be difficult to interpret if multiple impurities are present.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[3] It is a powerful tool for confirming the molecular weight of a compound and can be used to identify unknown impurities, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS).

Principle of Operation: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer. A detector then records the abundance of each ion. Electrospray ionization (ESI) is a common technique for LC-MS analysis of compounds like anilines.[3]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[3]

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC system coupled to a mass spectrometer.

    • Chromatography: Use a C18 reversed-phase column with a gradient of water and acetonitrile or methanol, often with a small amount of formic acid to aid ionization.[3]

    • Mass Spectrometry:

      • Ion Source: Electrospray ionization (ESI) in positive ion mode.[3]

      • Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.[3]

      • Data Acquisition: Acquire full scan mass spectra to identify the molecular ion.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of 2,4,6-Tribromo-N-methylaniline. The isotopic pattern of bromine (roughly a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

    • Examine the mass spectrum for other peaks that could correspond to impurities.

Advantages of MS:

  • Provides molecular weight information, confirming the identity of the synthesized compound.

  • Extremely sensitive.

  • Can help identify unknown impurities based on their mass.

Limitations of MS:

  • Typically not a quantitative technique on its own.

  • Isomers with the same molecular weight cannot be distinguished by MS alone.

Melting Point Analysis

Melting point is a fundamental physical property of a solid compound. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Principle of Operation: Impurities disrupt the crystal lattice of a solid, which typically results in a depression of the melting point and a broadening of the melting point range.

Experimental Protocol: Melting Point Determination

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • Load a small amount of the finely powdered sample into a capillary tube.

  • Instrumentation:

    • Use a calibrated melting point apparatus.

  • Procedure:

    • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Advantages of Melting Point Analysis:

  • Simple, rapid, and inexpensive.

  • A good initial indicator of purity.

Limitations of Melting Point Analysis:

  • Not quantitative.

  • Not specific; different compounds can have similar melting points.

  • Some impurities may not significantly affect the melting point.

Comparative Summary of Analytical Techniques

Technique Principle Primary Use Advantages Limitations
HPLC Differential partitioning between mobile and stationary phases.Quantitative purity assessment and impurity profiling.High sensitivity, excellent for quantification.[3]Requires reference standards for impurity identification.
GC Separation based on volatility and interaction with stationary phase.Analysis of volatile impurities and residual solvents.High resolution and sensitivity for volatile compounds.[4][5]Analyte must be thermally stable and volatile.
NMR Nuclear spin in a magnetic field.Structural elucidation and identification of unknown impurities.Provides detailed structural information, can be quantitative.[3]Lower sensitivity for trace impurities.
MS Measurement of mass-to-charge ratio of ions.Molecular weight confirmation and identification of unknowns.High sensitivity, provides molecular weight.[3]Not inherently quantitative, cannot distinguish isomers alone.
Melting Point Disruption of crystal lattice by impurities.Rapid, qualitative assessment of purity.Simple, fast, and inexpensive.Not quantitative or specific.

Purification Strategies: From Crude to Pure

If the initial purity assessment reveals the presence of significant impurities, purification is necessary. The two most common and effective methods for a solid compound like 2,4,6-Tribromo-N-methylaniline are recrystallization and column chromatography.

Recrystallization: This technique relies on the differences in solubility between the desired compound and the impurities in a particular solvent. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent.[6] Ethanol has been shown to be an effective solvent for the recrystallization of similar compounds.[2]

Column Chromatography: For more challenging separations, particularly for removing impurities with similar polarities, column chromatography is the method of choice.[7] The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent (the eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and are collected as separate fractions.[7]

Visualizing the Workflow

A systematic approach is crucial for the efficient and accurate assessment of purity. The following diagrams illustrate typical workflows for HPLC analysis and the overall process of synthesis and purity verification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Filter through 0.45 µm Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Areas G->H I Calculate % Purity H->I

Caption: Workflow for HPLC Purity Analysis.

Purity_Assessment_Logic Synthesis Synthesize Crude 2,4,6-Tribromo-N-methylaniline Initial_Screen Initial Purity Screen (TLC, Melting Point) Synthesis->Initial_Screen Is_Pure Purity > 98%? Initial_Screen->Is_Pure Purification Purification (Recrystallization or Column Chromatography) Is_Pure->Purification No Comprehensive_Analysis Comprehensive Analysis (HPLC, GC, NMR, MS) Is_Pure->Comprehensive_Analysis Yes Purification->Initial_Screen Final_Product Pure 2,4,6-Tribromo-N-methylaniline (>98% Purity) Comprehensive_Analysis->Final_Product

Caption: Logic Flow for Synthesis and Purity Verification.

Conclusion

The assessment of purity for a synthesized compound like 2,4,6-Tribromo-N-methylaniline is a multi-faceted process that requires a thoughtful selection of analytical techniques. While rapid methods like melting point analysis provide a valuable preliminary check, a combination of high-resolution chromatographic techniques (HPLC and GC) and spectroscopic methods (NMR and MS) is essential for a comprehensive and reliable determination of purity. By understanding the principles, advantages, and limitations of each method, researchers can confidently characterize their synthesized materials, ensuring the integrity and validity of their subsequent work.

References

  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives - Benchchem.
  • Purification methods for 2,4,6-Tribromo-1,3,5-triazine products - Benchchem.
  • Tribromoaniline : Synthesis - YouTube. Available at: [Link]

  • CN110184620A - A method of synthesis 2,4,6- tribromaniline - Google Patents.
  • 2,4,6-Tribromo-N-methylaniline | C7H6Br3N | CID 11371329 - PubChem. Available at: [Link]

  • Preparation of 2,4,6 tribromoaniline | DOC - Slideshare. Available at: [Link]

  • 2,4,6-Tribromo-N,N-dimethylaniline | C8H8Br3N | CID 12807166 - PubChem. Available at: [Link]

  • Synthesis of 2,4,6-Tribromoaniline | PDF - Scribd. Available at: [Link]

  • 2,4,6-tribromo-N-methylaniline - Stenutz. Available at: [Link]

  • Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem.
  • Benzenamine, 2,4,6-tribromo- - the NIST WebBook. Available at: [Link]

  • Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report - OSTI. Available at: [Link]

  • PREPARATION OF 2,4,6, TRIBROMO ANILINE - YouTube. Available at: [Link]

  • Exp 7. Aim: 2,4,6 tribromo aniline Chemicals: from video You tube link: [Link] Theory or principle: Introd - Googleapis.com. Available at:

  • The heat of reaction causes a progressively faster rise in temperature. After 5 minutes the solution fills with a white precipitate which increases rapidly in amount and becomes delicately colored. When the temperature has reached 60°, about 10 minutes after adding the peroxide - Organic Syntheses Procedure. Available at: [Link]

  • Preparation of 2,4,6-tribromoaniline - PrepChem.com. Available at: [Link]

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. Available at: [Link]

  • EP2940002A1 - Halogenated aniline and method for producing same - Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4,6-Tribromo-N-methylaniline

Comprehensive Safety and Operational Guide for Handling 2,4,6-Tribromo-N-methylaniline Executive Summary & Chemical Profile 2,4,6-Tribromo-N-methylaniline (CAS: 81090-57-5) is a heavily halogenated secondary aromatic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2,4,6-Tribromo-N-methylaniline

Executive Summary & Chemical Profile

2,4,6-Tribromo-N-methylaniline (CAS: 81090-57-5) is a heavily halogenated secondary aromatic amine utilized as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized brominated flame retardants. Due to the combination of the N-methylaniline pharmacophore and three highly lipophilic bromine substituents, this compound presents severe handling challenges. It is a potent dermal and inhalation hazard. This guide provides a scientifically grounded, self-validating operational framework for researchers to safely manipulate, dissolve, and dispose of this compound, ensuring laboratory safety and experimental integrity.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, one must understand the causality behind the chemical's toxicity. Standard laboratory precautions are often insufficient for aniline homologs because they are systemic toxicants that rapidly absorb through intact skin and the respiratory tract [2].

Upon systemic absorption, 2,4,6-Tribromo-N-methylaniline undergoes hepatic N-hydroxylation mediated by Cytochrome P450 enzymes. The resulting N-hydroxylamine metabolite penetrates erythrocytes, initiating a continuous redox cycle that oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+). This forms methemoglobin, a modified protein incapable of binding oxygen. The downstream result is tissue hypoxia, cyanosis, and potentially fatal central nervous system depression [3].

ToxicityPathway A 2,4,6-Tribromo-N-methylaniline (Skin/Inhalation Exposure) B Hepatic CYP450 Oxidation (N-hydroxylation) A->B Absorption C N-hydroxylamine Metabolite Formation B->C Metabolism D Erythrocyte Penetration C->D Circulation E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E Redox Cycling F Methemoglobinemia (Tissue Hypoxia & Cyanosis) E->F Oxygen Deprivation

Fig 1. Mechanistic pathway of methemoglobinemia induced by halogenated N-methylaniline derivatives.

Personal Protective Equipment (PPE) Matrix

Because of its extreme lipophilicity, 2,4,6-Tribromo-N-methylaniline easily bypasses standard latex and thin nitrile barriers [1]. The following matrix outlines the mandatory protective gear and the scientific rationale for each selection.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil)Halogenated anilines rapidly permeate standard elastomers. Butyl rubber provides superior chemical resistance and breakthrough times for aromatic amines [2].
Eye Protection Indirect-vented chemical splash gogglesPrevents the entry of aerosolized crystalline dust or solvent splashes into the highly vascularized ocular mucosa.
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPRMitigates the inhalation of fine crystalline dust during weighing and transfer operations, preventing direct access to the alveolar capillary bed.
Body Protection Flame-retardant, fluid-resistant lab coat with knit cuffsPrevents the accumulation of lipophilic dust on personal clothing, which could lead to delayed, unmonitored dermal absorption.

Operational Protocols & Experimental Workflows

The following protocol describes the preparation of a standardized stock solution (e.g., in Dimethyl Sulfoxide - DMSO) using a self-validating methodology to ensure zero environmental release.

Workflow Step1 1. PPE Donning & Fume Hood Prep Step2 2. Static-Free Weighing Step1->Step2 Step3 3. Solvent Dissolution (e.g., DMSO/DCM) Step2->Step3 Step4 4. Sealed Transfer & Storage Step3->Step4 Step5 5. Decontamination & Waste Segregation Step4->Step5

Fig 2. Step-by-step operational workflow for the safe handling and dissolution of the compound.

Step-by-Step Methodology:

  • Pre-Operation Setup: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Line the workspace with disposable, absorbent, plastic-backed bench paper.

    • Causality: The plastic backing prevents lipophilic compounds from penetrating the porous benchtop, while the absorbent upper layer immediately captures micro-spills.

  • Static-Free Weighing (Self-Validating Step): Halogenated powders are prone to static cling, exponentially increasing the risk of aerosolization. Use an anti-static ionizer near the analytical balance. Instead of open-air transfer, weigh a sealed, empty amber vial (Tare). Inside the hood, transfer the estimated powder into the vial, seal it, and re-weigh (Gross).

    • Validation: The exact mass is calculated strictly by difference (Gross - Tare). If the mass reading fluctuates, static charge is still present; re-ionize the vial before proceeding to ensure accurate molarity.

  • Solvent Dissolution: Inject the required volume of anhydrous DMSO or Dichloromethane (DCM) directly into the sealed vial through a septum using a chemically resistant glass syringe.

    • Causality: Closed-system dissolution prevents the release of toxic vapors and protects the hygroscopic solvent from atmospheric moisture, preserving the integrity of the stock solution.

    • Validation: Gently vortex the vial. Verify complete dissolution by visual inspection against a dark background; the solution must be entirely homogeneous with no visible particulate matter or striations.

  • Storage: Label the vial with the compound name, CAS number (81090-57-5), concentration, date, and the "Toxic/Health Hazard" GHS pictograms. Store at 2-8°C in a secondary containment vessel, strictly isolated from strong oxidizers [1].

Emergency Response & Spill Remediation

  • Dermal Exposure: Immediately remove contaminated clothing. Do NOT use organic solvents to clean the skin, as this dramatically enhances dermal penetration. Wash the affected area with copious amounts of soap and lukewarm water for at least 15 minutes [2].

  • Inhalation: Relocate the victim to fresh air immediately. If cyanosis (bluish discoloration of lips, nail beds, or mucous membranes) is observed, administer 100% supplemental oxygen and seek emergency medical attention, as this is a clinical indicator of acute methemoglobinemia [3].

  • Spill Remediation: Do not dry-sweep under any circumstances. Mist the spilled powder gently with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust generation. Wipe up with damp absorbent pads and place all materials into a clearly labeled, sealable hazardous waste container.

Waste Disposal Plan

2,4,6-Tribromo-N-methylaniline and its solutions must be treated as Halogenated Organic Waste .

  • Segregation: Never mix halogenated aniline waste with strong acids, strong bases, or oxidizing agents. Highly exothermic and potentially explosive reactions can occur.

  • Labeling & Containment: Collect waste in high-density polyethylene (HDPE) carboys. Ensure the label explicitly states "Contains Halogenated Aromatic Amines (Toxic)".

  • Disposal: Route through a certified environmental waste contractor for high-temperature incineration (minimum 1100°C) equipped with acid gas scrubbers. This ensures the complete neutralization of the resulting hydrogen bromide (HBr) and nitrogen oxides (NOx) generated during thermal decomposition.

References

  • 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Aniline Acute Exposure Guideline Levels Source: National Center for Biotechnology Information (NIH) URL:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.